Product packaging for Br-PEG6-CH2COOtBu(Cat. No.:CAS No. 297162-48-2)

Br-PEG6-CH2COOtBu

Cat. No.: B3257901
CAS No.: 297162-48-2
M. Wt: 459.4 g/mol
InChI Key: NSJKJZIFAGKWIN-UHFFFAOYSA-N
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Description

Br-PEG6-CH2COOtBu is a useful research compound. Its molecular formula is C18H35BrO8 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15153 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35BrO8 B3257901 Br-PEG6-CH2COOtBu CAS No. 297162-48-2

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJKJZIFAGKWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187088
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297162-48-2
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297162-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG6-CH2COOtBu: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC. This technical guide provides a comprehensive overview of a widely used PEG-based linker, Br-PEG6-CH2COOtBu, focusing on its chemical structure, properties, and application in the synthesis of PROTACs.

Chemical Structure and Properties

This compound, also known as tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a hexaethylene glycol spacer functionalized with a terminal bromo group and a tert-butyl protected carboxylic acid. The bromo group serves as a reactive handle for conjugation to a nucleophilic site on a protein of interest (POI) ligand, while the tert-butyl ester protects the carboxylic acid, which can be deprotected to enable coupling with an E3 ligase ligand.

Chemical Structure:

The PEG chain imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting PROTAC, a crucial factor for its biological activity and developability.

Physicochemical Properties
PropertyValue (for Hexaethylene Glycol)Reference
Molecular Weight 282.33 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.127 g/mL at 25 °C[3]
Boiling Point 217 °C at 4 mmHg[2][3]
Melting Point 5-7 °C
Refractive Index n20/D 1.465

Note: The addition of the bromoacetyl and tert-butyl groups to the hexaethylene glycol backbone will alter these properties. The molecular weight of this compound is approximately 473.4 g/mol . Due to conflicting information from various suppliers, the exact molecular formula and CAS number should be verified with the specific supplier. One commonly cited CAS number is 297162-48-2.

Role in PROTAC Design and Synthesis

The modular design of PROTACs allows for the systematic variation of their three components: the POI ligand, the E3 ligase ligand, and the linker. This compound is a valuable tool in this process, offering a straightforward method for linker attachment and subsequent PROTAC assembly.

Logical Workflow for PROTAC Development

The following diagram illustrates a typical workflow for the development of a PROTAC using a PEG-based linker like this compound.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand Synthesis Conjugation1 Conjugation of Linker to POI Ligand POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand Synthesis Conjugation2 Conjugation to E3 Ligase Ligand E3_Ligand->Conjugation2 Linker_Synth Linker Synthesis (this compound) Linker_Synth->Conjugation1 Deprotection Deprotection of tert-butyl group Conjugation1->Deprotection Deprotection->Conjugation2 Purification Final PROTAC Purification Conjugation2->Purification Ternary_Complex Ternary Complex Formation Assay Purification->Ternary_Complex Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Cell_Viability Cell Viability/ Toxicity Assay Degradation->Cell_Viability

Caption: A logical workflow for PROTAC development using a PEG-based linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing this compound.

Synthesis of a PROTAC using this compound (General Protocol)

This protocol outlines the general steps for synthesizing a PROTAC in a modular fashion.

Step 1: Conjugation of this compound to the POI Ligand

  • Reaction Setup: Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to deprotonate the nucleophile on the POI ligand.

  • Addition of Linker: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the tert-Butyl Ester

  • Reaction Setup: Dissolve the purified POI-linker conjugate in a suitable solvent (e.g., dichloromethane).

  • Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.

  • Reaction Conditions: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Conjugation to the E3 Ligase Ligand

  • Reaction Setup: Dissolve the deprotected POI-linker-acid and the E3 ligase ligand (containing an amine group) in an anhydrous solvent (e.g., DMF).

  • Addition of Coupling Agents: Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100 °C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay determines the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase.

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex, the PROTAC at various concentrations, E1 activating enzyme, E2 conjugating enzyme, and biotinylated ubiquitin in an appropriate reaction buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

  • Detection: The ubiquitinated target protein can be detected by several methods:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and analyze the samples by Western blot using an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein should be observed.

    • ELISA-based assays: Utilize specific capture and detection antibodies to quantify the amount of ubiquitinated target protein.

Ternary Complex Formation Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to assess its formation and stability.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize either the purified target protein or the E3 ligase onto an SPR sensor chip.

  • Binding Analysis: Inject the PROTAC over the immobilized protein to measure the binary interaction. Subsequently, inject a mixture of the PROTAC and the other protein partner (in solution) to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka and kd) of the binary and ternary interactions. This allows for the calculation of the cooperativity of ternary complex formation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Br-PEG6-linker based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Experimental_Workflow Start Synthesized PROTAC Biophysical Biophysical Assays (SPR, ITC, etc.) Start->Biophysical Ternary_Formation Confirm Ternary Complex Formation Biophysical->Ternary_Formation Cell_Based Cell-Based Assays Ternary_Formation->Cell_Based Yes Optimization Lead Optimization Ternary_Formation->Optimization No Degradation_Assay Western Blot for Protein Degradation Cell_Based->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Cell_Based->Ubiquitination_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Mechanism_Validation Validate Mechanism of Action DC50_Dmax->Mechanism_Validation Ubiquitination_Assay->Mechanism_Validation Mechanism_Validation->Optimization Iterate End Candidate Selection Mechanism_Validation->End Successful

References

The Role of Br-PEG6-CH2COOtBu in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic intervention, the quest for highly specific and potent modalities has led to the emergence of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules are at the forefront of targeted protein degradation, offering a paradigm shift from traditional inhibition-based pharmacology. At the heart of every PROTAC is a linker molecule, a critical component that dictates the efficacy, pharmacokinetics, and overall success of the degrader. This technical guide delves into the utility and application of a specific and widely used linker, Br-PEG6-CH2COOtBu, in the synthesis of PROTACs.

This compound, chemically known as tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker.[1][2] Its structure is strategically designed with two distinct reactive ends. The bromo group provides a reactive site for conjugation with a ligand for the protein of interest (POI), while the tert-butyl protected carboxyl group allows for subsequent coupling with an E3 ubiquitin ligase ligand.[3][4] The hexaethylene glycol (PEG6) chain is not merely a spacer; it imparts favorable physicochemical properties to the resulting PROTAC molecule. The PEG chain enhances solubility in aqueous media, a crucial factor for bioavailability and cell permeability.[5] Furthermore, the defined length of the PEG6 linker allows for systematic optimization of the distance between the POI and the E3 ligase, which is a critical determinant of the stability and productivity of the ternary complex formation that precedes protein degradation.

This guide will provide an in-depth overview of the applications of this compound in research, detailed experimental protocols for its use in PROTAC synthesis, and a summary of its physicochemical properties.

Core Applications in Research

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are a revolutionary class of molecules that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade it. This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for a more sustained and potent therapeutic effect.

The role of this compound in this process is to covalently connect the two key components of a PROTAC:

  • A ligand for the Protein of Interest (POI): This is a molecule that specifically binds to the disease-causing protein that needs to be degraded.

  • A ligand for an E3 Ubiquitin Ligase: This moiety recruits an E3 ligase, an enzyme that tags the POI with ubiquitin molecules.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can go on to induce the degradation of multiple POI molecules, acting in a catalytic manner.

Beyond its central role in PROTAC synthesis, the versatile nature of its functional groups allows for its application in other areas of bioconjugation, nanotechnology, and materials science where precise spacing and hydrophilicity are desired.

Physicochemical and Quantitative Data

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data available for similar PEG linkers. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C19H37BrO8-
Molecular Weight 489.4 g/mol -
Purity ≥95%
Appearance Colorless to light yellow oil-
Solubility Soluble in DMSO, DMF, and chlorinated solvents-
Storage -20°C, protected from light and moisture-

Quantitative Data on PROTAC Synthesis:

The efficiency of PROTAC synthesis using this compound is dependent on the specific reaction conditions and the nature of the POI and E3 ligase ligands. However, the use of PEG linkers in "click chemistry" reactions for the final coupling of PROTAC halves has been reported to achieve yields of up to 90%. For amide bond formation, yields are variable but can be optimized to be highly efficient. The progress of the coupling reactions is typically monitored by analytical techniques such as LC-MS to ensure completion.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound. This protocol is a generalized representation and may require optimization based on the specific ligands being used.

Protocol: Two-Step Synthesis of a PROTAC using this compound

This protocol outlines a two-step process: 1) conjugation of the POI ligand to the bromo-end of the linker, and 2) deprotection and coupling of the E3 ligase ligand.

Step 1: Conjugation of the POI Ligand to this compound

This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand (e.g., a phenol, amine, or thiol) displaces the bromide on the PEG linker. The following is an example using a phenolic hydroxyl group on the POI ligand.

Materials and Reagents:

  • POI ligand with a phenolic hydroxyl group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to deprotonate the phenol.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-PEG6-CH2COOtBu intermediate.

Step 2: Deprotection and Coupling of the E3 Ligase Ligand

This step involves the removal of the tert-butyl protecting group to reveal a carboxylic acid, followed by amide bond formation with an amine-containing E3 ligase ligand.

Materials and Reagents:

  • POI-PEG6-CH2COOtBu intermediate from Step 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • E3 ligase ligand with an amine group

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Deprotection:

    • Dissolve the POI-PEG6-CH2COOtBu intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting POI-PEG6-CH2COOH intermediate is used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid (if the E3 ligase ligand has one) or to prepare for coupling with the deprotected linker.

    • Add a solution of the deprotected POI-PEG6-CH2COOH intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by a PROTAC

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start: Select POI and E3 Ligase Ligands Step1 Step 1: Conjugate POI Ligand with this compound Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Deprotection of t-Butyl Group Purification1->Step2 Step3 Step 3: Amide Coupling with E3 Ligase Ligand Step2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis End Final PROTAC Molecule Analysis->End

Caption: General workflow for PROTAC synthesis.

References

Technical Guide: Synthesis and Characterization of Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of bromo-PEG6-tert-butyl acetate (Br-PEG6-CH2COOtBu), a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] The inclusion of a hexaethylene glycol (PEG6) spacer enhances aqueous solubility and provides conformational flexibility to the linked molecules.[2] This document outlines a detailed synthetic protocol, methods for purification, and a full characterization workflow. All quantitative data is presented in structured tables, and key experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug design and bioconjugation, offering improved pharmacokinetics and pharmacodynamics.[3] this compound is a bifunctional linker featuring a terminal bromide for nucleophilic substitution and a tert-butyl protected carboxylic acid. The bromide serves as a reactive handle for attachment to nucleophiles such as amines or thiols, while the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent coupling reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from hexaethylene glycol. The first step involves the mono-alkylation of hexaethylene glycol with tert-butyl bromoacetate to introduce the protected carboxylate functionality. The second step is the bromination of the remaining terminal hydroxyl group.

Synthetic Pathway

Synthesis_Pathway Figure 1: Synthetic Pathway for this compound Hexaethylene_glycol Hexaethylene Glycol Intermediate HO-PEG6-CH2COOtBu Hexaethylene_glycol->Intermediate Step 1: Alkylation tert_Butyl_bromoacetate tert-Butyl bromoacetate tert_Butyl_bromoacetate->Intermediate Base Base (e.g., NaH) Base->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Bromination Brominating_agent Brominating Agent (e.g., CBr4, PPh3) Brominating_agent->Final_Product

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate (HO-PEG6-CH2COOtBu)

  • To a stirred solution of hexaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add tert-butyl bromoacetate (1 equivalent) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate (this compound)

  • Dissolve the intermediate from Step 1 (1 equivalent) and carbon tetrabromide (CBr4, 1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add triphenylphosphine (PPh3, 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow Figure 2: Characterization Workflow Synthesized_Product Synthesized this compound H_NMR 1H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR 13C NMR Spectroscopy Synthesized_Product->C_NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Assessment Purity Assessment (e.g., HPLC) Synthesized_Product->Purity_Assessment Final_Confirmation Structural Confirmation and Purity Verification H_NMR->Final_Confirmation C_NMR->Final_Confirmation MS->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the characterization of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H35BrO8[4]
Molecular Weight 459.37 g/mol [4]
CAS Number 297162-48-2
Appearance Colorless to pale yellow oilGeneral Observation
Purity ≥95%

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C(CH₃)₃ ~1.47 (s, 9H)~28.1
C(CH₃)₃ -~81.5
-O-CH₂-CH₂-Br ~3.80 (t, 2H)~30.3
-O-CH₂-CH₂-Br ~3.45 (t, 2H)~71.2
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 (m, 20H)~70.6
-O-CH₂-C(O)O- ~4.15 (s, 2H)~69.0
-C(O)O- -~170.5

Note: These are predicted chemical shifts based on typical values for similar structures. Actual values may vary slightly.

Table 3: Mass Spectrometry Data

IonExpected m/z
[M+Na]⁺ 481.14

Purification and Storage

Purification

Purification of this compound is typically performed using silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes is commonly employed. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated under reduced pressure.

Storage

This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. For long-term storage, it is recommended to keep the compound at -20°C.

Conclusion

This technical guide provides a detailed protocol for the synthesis and characterization of this compound, a key linker in the field of drug development. The outlined procedures for synthesis, purification, and characterization will enable researchers to produce and validate this important chemical entity for their specific applications. Adherence to the described methods will ensure the quality and reliability of the synthesized linker for subsequent conjugation reactions.

References

A Technical Guide to Br-PEG6-CH2COOtBu: Properties, Suppliers, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the heterobifunctional linker, Br-PEG6-CH2COOtBu. This guide covers its chemical properties, CAS number, reliable suppliers, and its emerging role in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

This compound , also known by its IUPAC name tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a valuable tool in bioconjugation and medicinal chemistry. The molecule features a bromo group at one end, a tert-butyl protected carboxylic acid at the other, and a hexaethylene glycol (PEG6) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecular entities.

PropertyValue
CAS Number 1393330-41-0
Molecular Formula C19H37BrO8
Molecular Weight 473.40 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Soluble in DMSO

Supplier Information

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider purity, availability, and the availability of comprehensive analytical data.

SupplierWebsite
MedKoo Biosciences--INVALID-LINK--
Biopharma PEG--INVALID-LINK--
BroadPharm--INVALID-LINK--
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--

Role in PROTAC Development

PROTACs are innovative therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a versatile PEG-based linker in the modular synthesis of PROTACs. The PEG6 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The logical workflow for utilizing this compound in PROTAC synthesis is outlined below:

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_synthesis Synthesis Steps A Target Protein Ligand with a nucleophilic group C Intermediate 1: Ligand-PEG6-CH2COOtBu A->C Nucleophilic Substitution B This compound (CAS: 1393330-41-0) B->C D Deprotection of tert-butyl group (e.g., TFA) C->D E Intermediate 2: Ligand-PEG6-CH2COOH D->E G Amide Coupling (e.g., EDC, HATU) E->G F E3 Ligase Ligand with an amine group F->G H Final PROTAC Molecule G->H Conjugation_Decision_Tree Decision Tree for Bioconjugation Strategy cluster_decision Conjugation Strategy Start Start: Functional Group on Target Protein Ligand Amine Primary Amine (-NH2) Start->Amine Thiol Thiol (-SH) Start->Thiol Hydroxyl Hydroxyl (-OH) Start->Hydroxyl Reaction1 Alkylation with This compound Amine->Reaction1 Thiol->Reaction1 Reaction2 Williamson Ether Synthesis with this compound Hydroxyl->Reaction2 End Formation of Ligand-PEG6-CH2COOtBu Reaction1->End Reaction2->End

An In-depth Technical Guide to the Role of Bromo-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-poly(ethylene glycol) (bromo-PEG) linkers are a pivotal class of reagents in the field of bioconjugation, enabling the covalent attachment of PEG chains to biomolecules. This guide provides a comprehensive technical overview of the role and applications of bromo-PEG linkers. It delves into the fundamental chemistry of the thiol-bromo reaction, outlines detailed experimental protocols for protein conjugation, and presents a comparative analysis of bromo-PEG linkers with other thiol-reactive moieties. Furthermore, this document summarizes quantitative data on reaction efficiency and conjugate stability, and details analytical techniques for the characterization of PEGylated biomolecules. The applications of bromo-PEG linkers in drug delivery, particularly in the construction of antibody-drug conjugates (ADCs), and in the functionalization of surfaces for biomedical applications are also thoroughly discussed.

Introduction to Bromo-PEG Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely employed in drug delivery and biotechnology to enhance the therapeutic properties of biomolecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of proteins, peptides, and other therapeutic agents. Bromo-PEG linkers are heterobifunctional reagents that feature a terminal bromide group at one end of the PEG chain and another functional group at the opposite terminus.[1]

The primary role of the bromide group is to serve as a reactive handle for conjugation to nucleophilic residues on biomolecules.[2] The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, most notably with the thiol groups of cysteine residues.[3] This reaction, a form of thiol-alkylation, results in the formation of a highly stable thioether bond, covalently linking the PEG chain to the biomolecule.[3][4]

The versatility of bromo-PEG linkers is further enhanced by the variety of functional groups that can be present at the other end of the PEG chain, including carboxylic acids, NHS esters, azides, and amines. This allows for a wide range of applications, from direct conjugation to biomolecules to multi-step ligation strategies.

The Chemistry of Thiol-Bromo Reaction

The conjugation of bromo-PEG linkers to proteins predominantly targets the sulfhydryl group of cysteine residues. This reaction is a nucleophilic substitution (SN2) where the thiolate anion (RS⁻) acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products BromoPEG R-PEG-CH₂-Br TS [Protein-S---CH₂(PEG-R)---Br]⁻ BromoPEG->TS Nucleophilic Attack Thiol Protein-SH Thiol->TS Conjugate Protein-S-CH₂-PEG-R TS->Conjugate Thioether Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Figure 1: SN2 reaction mechanism of a bromo-PEG linker with a thiol group.

The reaction is typically carried out under mild basic conditions (pH 7.5-8.5) to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion. Haloacetyl groups, such as bromoacetyl, are chemoselective for thiols at this pH range.

Comparative Analysis: Bromo-PEG vs. Maleimide-PEG Linkers

Maleimide-PEG linkers are another widely used class of thiol-reactive reagents in bioconjugation. While both bromo-PEG and maleimide-PEG linkers target cysteine residues, they differ in their reaction mechanism and the stability of the resulting linkage.

Reaction Mechanism:

  • Bromo-PEG: Reacts via a nucleophilic substitution reaction.

  • Maleimide-PEG: Reacts via a Michael addition reaction.

Reaction Conditions:

  • Bromo-PEG: Optimal pH range is typically 7.5-8.5.

  • Maleimide-PEG: Optimal pH range is 6.5-7.5.

Stability of the Conjugate: A crucial differentiator is the stability of the formed thioether bond. The thioether bond formed from a bromoacetyl group is highly stable and not susceptible to reversal. In contrast, the thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the physiological environment. This can lead to premature cleavage of the conjugate and potential off-target effects. While strategies exist to stabilize the maleimide-thiol adduct, the inherent stability of the thioether bond from haloacetyl chemistries is a significant advantage for applications requiring long-term stability in vivo.

FeatureBromoacetyl-PEGMaleimide-PEG
Reaction Type Nucleophilic SubstitutionMichael Addition
Optimal pH 7.5 - 8.56.5 - 7.5
Reaction Speed Generally slower than maleimidesFast
Linkage Stability Highly stable thioether bondThiosuccinimide linkage, susceptible to retro-Michael reaction
Reversibility IrreversiblePotentially reversible
Side Reactions Potential for reaction with other nucleophiles at higher pHCan react with amines at pH > 8.5

Experimental Protocols

Protocol for Cysteine-Specific Protein Conjugation with a Bromo-PEG Linker

This protocol provides a general procedure for the conjugation of a bromo-PEG linker to a cysteine residue on a protein, such as an antibody.

Materials:

  • Cysteine-containing protein (e.g., antibody with reduced interchain disulfides or an engineered cysteine).

  • Bromo-PEG linker (e.g., Bromo-PEG-NHS ester for subsequent payload attachment).

  • Reducing agent (if needed, e.g., Tris(2-carboxyethyl)phosphine, TCEP).

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.5-8.5, degassed.

  • Quenching Reagent: N-acetyl-L-cysteine or other small molecule thiol.

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column.

G cluster_prep 1. Protein Preparation cluster_conjugation 2. Conjugation Reaction cluster_quench_purify 3. Quenching and Purification A Start with Cysteine-containing Protein B If necessary, reduce disulfide bonds (e.g., with TCEP) A->B C Purify reduced protein (e.g., desalting column) B->C E Add Bromo-PEG linker to protein solution (molar excess) C->E D Dissolve Bromo-PEG linker in DMSO or aqueous buffer D->E F Incubate at room temperature (e.g., 2-4 hours) E->F G Quench reaction with excess small molecule thiol F->G H Purify the conjugate (e.g., SEC or HIC) G->H I Characterize the conjugate H->I

Figure 2: General workflow for protein conjugation with a bromo-PEG linker.

Procedure:

  • Protein Preparation:

    • If starting with an antibody with interchain disulfides, perform a partial reduction to generate free thiols. A common method involves using a 10- to 20-fold molar excess of TCEP and incubating at 37°C for 30-90 minutes.

    • Immediately purify the reduced protein using a desalting column to remove the excess reducing agent.

  • Conjugation Reaction:

    • Dissolve the bromo-PEG linker in a suitable solvent (e.g., DMSO or the conjugation buffer) at a known concentration.

    • Add the bromo-PEG linker solution to the reduced and purified protein solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as N-acetyl-L-cysteine, in excess to react with any unreacted bromo-PEG linker.

    • Purify the bromo-PEGylated protein from unreacted linker, quenching reagent, and unconjugated protein using a suitable chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates.

      • Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating antibody-drug conjugates based on their drug-to-antibody ratio (DAR).

Protocol for Surface Functionalization with a Bromo-PEG-Silane Linker

This protocol outlines a general procedure for functionalizing a silica-based surface (e.g., glass slide, silica nanoparticles) with a bromo-PEG-silane linker.

Materials:

  • Silica substrate (e.g., glass slides, silicon wafers, or silica nanoparticles).

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

  • Bromo-PEG-silane linker.

  • Anhydrous toluene.

  • Ethanol.

  • Deionized water.

G A Clean and Hydroxylate Silica Surface (e.g., Piranha solution or Oxygen Plasma) B Prepare a solution of Bromo-PEG-silane in anhydrous toluene A->B C Immerse the hydroxylated substrate in the silane solution B->C D Incubate for 2-4 hours at room temperature C->D E Rinse with toluene, ethanol, and water D->E F Cure the silane layer by baking E->F G Bromo-PEG functionalized surface is ready for subsequent bioconjugation F->G

Figure 3: Workflow for surface functionalization with a bromo-PEG-silane linker.

Procedure:

  • Surface Preparation (Hydroxylation):

    • Thoroughly clean the silica substrate.

    • Generate a high density of surface hydroxyl (-OH) groups. This can be achieved by treating the substrate with Piranha solution for 15-30 minutes or by oxygen plasma treatment. Note: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Silanization:

    • Prepare a 1% (v/v) solution of the bromo-PEG-silane linker in anhydrous toluene.

    • Immerse the freshly hydroxylated and dried substrate in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bound silane.

    • Rinse with ethanol and then deionized water.

    • Dry the substrate under a stream of nitrogen.

    • Cure the silane layer by baking in an oven at 110°C for 30-60 minutes.

The resulting bromo-PEG functionalized surface is now ready for the conjugation of thiol-containing biomolecules.

Characterization of Bromo-PEG Bioconjugates

Thorough characterization of the bioconjugate is essential to ensure the desired product has been obtained and to determine its key quality attributes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing the purity of the conjugate and separating different species in the reaction mixture.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is used to separate the PEGylated protein from unreacted protein, free PEG linker, and to detect the presence of aggregates.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to resolve different PEGylated species and to assess the purity of the conjugate.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates proteins based on their surface hydrophobicity. HIC is the most common method for determining the drug-to-antibody ratio (DAR) of ADCs, as it can separate species with different numbers of conjugated drug-linker molecules.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and determine the molecular weight of the conjugate, providing information on the degree of PEGylation.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Can be coupled with liquid chromatography (LC-MS) for the analysis of intact conjugates. Deconvolution of the resulting mass spectrum allows for the determination of the molecular weight of the different PEGylated species.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Another technique for determining the molecular weight of the intact conjugate.

  • Peptide Mapping: Involves the enzymatic digestion of the conjugate followed by LC-MS/MS analysis of the resulting peptides. This "bottom-up" approach is used to identify the specific site(s) of PEGylation.

Drug-to-Antibody Ratio (DAR) Determination

For ADCs, the DAR is a critical quality attribute.

  • HIC-HPLC: As mentioned, this is a primary method for DAR determination. The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.

  • LC-MS: Intact mass analysis by LC-MS can also be used to determine the DAR by identifying the masses of the different drug-loaded antibody species.

  • UV/Vis Spectroscopy: This method can provide an estimate of the average DAR by measuring the absorbance of the antibody (at 280 nm) and the drug (at its specific absorbance maximum).

Applications of Bromo-PEG Linkers

Drug Delivery and Antibody-Drug Conjugates (ADCs)

Bromo-PEG linkers are extensively used in the development of ADCs. They serve as a hydrophilic spacer between the antibody and the cytotoxic payload. The inclusion of the PEG linker can:

  • Improve Solubility: Many potent cytotoxic drugs are hydrophobic. The hydrophilic PEG linker enhances the overall solubility of the ADC, reducing the propensity for aggregation.

  • Enhance Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which can prolong its circulation half-life by reducing renal clearance.

  • Provide a Stable Linkage: The thioether bond formed from the bromo-PEG linker provides a stable connection between the drug and the antibody in circulation, minimizing premature drug release.

G cluster_components ADC Components cluster_conjugation Bioconjugation cluster_adc Resulting ADC Antibody Antibody Conjugation Thiol-Bromo Reaction Antibody->Conjugation Linker Bromo-PEG Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Linker ADC Antibody-Drug Conjugate Conjugation->ADC

Figure 4: Role of bromo-PEG linkers in the construction of an ADC.

Surface Functionalization

Bromo-PEG linkers are also employed to modify the surfaces of various materials for biomedical applications. By covalently attaching bromo-PEG linkers to surfaces such as nanoparticles, medical devices, and biosensors, a hydrophilic and biocompatible coating can be created. This PEG layer can:

  • Reduce Non-specific Protein Adsorption: The "stealth" properties of the PEG chain minimize the fouling of surfaces by proteins and other biomolecules.

  • Improve Biocompatibility: PEGylated surfaces are less likely to elicit an immune response.

  • Provide a Functional Handle for Further Modification: The terminal bromide group can be used to immobilize proteins, peptides, or other targeting ligands onto the surface.

Conclusion

Bromo-PEG linkers are versatile and valuable tools in bioconjugation. Their ability to react specifically with thiols to form highly stable thioether bonds makes them an excellent choice for applications requiring robust and long-lasting conjugates. While the reaction kinetics may be slower compared to maleimide-based reagents, the superior stability of the resulting linkage is a significant advantage, particularly in the development of therapeutic agents like ADCs. The detailed protocols and characterization methods outlined in this guide provide a framework for the successful implementation of bromo-PEG linkers in a variety of research and drug development settings. The continued development of novel bromo-PEG architectures will undoubtedly further expand their utility in the ever-evolving field of bioconjugation.

References

The Crucial Component: An In-Depth Technical Guide to Bifunctional Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][][3] At the heart of this tripartite molecular architecture lies the bifunctional linker, a component whose intelligent design is paramount to the overall success of the ADC.[4] This guide provides a comprehensive technical overview of bifunctional linkers, detailing their classification, mechanisms of action, and the critical role they play in the efficacy and safety of ADCs. Furthermore, it outlines key experimental protocols for the evaluation of ADCs and presents quantitative data to inform linker selection and optimization.

The Role and Classification of Bifunctional Linkers

The linker in an ADC is not a mere chemical bridge; it is a sophisticated modulator of the conjugate's therapeutic index. Its primary responsibilities are to ensure the ADC remains stable in systemic circulation to prevent premature release of the cytotoxic payload and to facilitate the efficient and selective release of the drug at the target tumor site. Bifunctional linkers are broadly categorized into two main types: cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This controlled release mechanism can enhance the antitumor effect and is crucial for enabling the "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors. There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These are among the most successful class of cleavable linkers and exploit the high concentration of lysosomal proteases, such as cathepsin B, within cancer cells. They typically contain a short peptide sequence, with valine-citrulline (val-cit) being a widely used and remarkably stable example in circulation that is efficiently cleaved inside the lysosome.

  • pH-Sensitive Linkers: These linkers leverage the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone bonds are a key example of an acid-labile functional group that is stable at neutral pH but hydrolyzes in an acidic environment to release the payload.

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that can be cleaved in the presence of high concentrations of reducing agents, particularly glutathione (GSH), which is found at levels up to 1000-fold higher inside a cell than in the plasma. The steric hindrance around the disulfide bond can be modulated to control the kinetics of payload release.

Non-Cleavable Linkers

In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the payload, which remains covalently attached to the linker and a single amino acid residue from the antibody.

A primary advantage of non-cleavable linkers is their increased plasma stability, which can improve the therapeutic index and reduce off-target toxicity. The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond with cysteine residues on the antibody. ADCs with non-cleavable linkers are more reliant on the biology of the target cells for payload release.

Quantitative Comparison of Linker Performance

The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC TargetPayloadLinker TypeLinker ChemistryCell LineIC50 (ng/mL)Reference
CD30MMAECleavableVal-CitKarpas 299~10
HER2DM1Non-cleavableSMCCSK-BR-3~30
CD22MMAFCleavableVal-CitBJAB~5
CD22MMAFNon-cleavableMaleimideBJAB~20

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC TargetPayloadLinker TypeLinker ChemistryXenograft ModelEfficacy OutcomeReference
CD30MMAECleavableVal-CitKarpas 299Tumor regression
HER2DM1Non-cleavableSMCCKPL-4Tumor growth inhibition
CD22PBDCleavableDisulfideBJABIncreased survival

Table 3: Plasma Stability of ADCs with Different Linkers

Linker TypeLinker ChemistryPayloadPlasma Half-life (t1/2)Reference
Acid-CleavableHydrazoneDoxorubicin~2-3 days
Enzyme-CleavableVal-CitMMAEGenerally stable in human plasma
Non-CleavableThioether (SMCC)DM1Generally high plasma stability

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC is a multi-step process that culminates in the induction of cell death. The following diagrams illustrate the generalized signaling pathway for ADCs with cleavable and non-cleavable linkers, as well as a typical experimental workflow for ADC development.

ADC_Cleavable_Linker_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (pH, Protease, GSH) DNA_Damage DNA Damage/ Tubulin Disruption Payload->DNA_Damage 5. Target Engagement Bystander_Cell Neighboring (Bystander) Cell Payload->Bystander_Cell Bystander Effect Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death ADC_NonCleavable_Linker_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome High Protease Endosome->Lysosome 3. Trafficking Payload_Metabolite Payload-Linker- Amino Acid Metabolite Lysosome->Payload_Metabolite 4. Antibody Degradation DNA_Damage DNA Damage/ Tubulin Disruption Payload_Metabolite->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death ADC_Development_Workflow Start ADC Design & Component Selection Conjugation Antibody-Payload Conjugation Start->Conjugation Purification Purification & Characterization Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR InVitro In Vitro Evaluation DAR->InVitro Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity Stability Plasma Stability Assay InVitro->Stability Internalization Internalization Assay InVitro->Internalization InVivo In Vivo Evaluation Internalization->InVivo Efficacy Xenograft Efficacy Studies InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity PK Pharmacokinetic (PK) Analysis InVivo->PK End Lead Candidate Selection PK->End

References

Solubility and stability of Br-PEG6-CH2COOtBu in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Br-PEG6-CH2COOtBu in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the field of targeted protein degradation, specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates three key chemical motifs: a bromo group, a hexaethylene glycol (PEG6) spacer, and a tert-butyl (tBu) protected carboxylic acid. Each component plays a distinct role:

  • Bromo Group: The bromide atom serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions.[4][5] This allows for the covalent attachment of the linker to a ligand that binds to a target protein of interest (POI).

  • PEG6 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting PROTAC, which is crucial for biological applications. The length and flexibility of the PEG linker are critical parameters in optimizing the efficacy of a PROTAC.

  • Tert-butyl Ester: The tert-butyl ester is a common protecting group for the carboxylic acid. This group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid. The deprotected acid can then be coupled to a ligand for an E3 ubiquitin ligase.

Understanding the solubility and stability of this linker is paramount for its effective use in the synthesis of PROTACs and for ensuring the integrity and developability of the final drug conjugate.

Solubility Profile

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, its structural components and information on analogous compounds provide a strong basis for assessing its solubility characteristics. The presence of the hydrophilic PEG6 chain is explicitly intended to increase solubility in aqueous media.

Table 1: Qualitative Solubility of this compound and Analogous Compounds

CompoundSolventSolubilityReference
Bromo-PEG24-t-butyl esterWaterSoluble
Bromo-PEG24-t-butyl esterDMSO, DCM, DMFSoluble
Bromo-PEG4-t-butyl esterDMSO, DCM, DMFSoluble
Bromo-PEG1-t-butyl esterDCM, HexaneSoluble
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of this compound in a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) at pH 7.4.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of PBS pH 7.4 (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration curve range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result can be expressed in mg/mL or M.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of the tert-butyl ester group. The C-Br bond is generally stable unless subjected to strong nucleophiles, and the PEG ether linkages are highly stable under typical aqueous conditions.

The hydrolysis of esters is highly dependent on pH.

  • Acidic Conditions (pH < 4): The tert-butyl ester is designed to be labile under acidic conditions, facilitating its removal as a protecting group. Hydrolysis will be accelerated at low pH.

  • Neutral Conditions (pH ≈ 7): Ester hydrolysis is generally slow at neutral pH. Compounds with ester linkers are reported to be stable for days in neutral aqueous buffers.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of esters is a well-known and rapid reaction. The compound is expected to degrade quickly under basic conditions.

Table 2: Expected Stability of this compound in Aqueous Buffers

ConditionPrimary Degradation PathwayExpected Stability
Acidic (e.g., pH 2)Acid-catalyzed ester hydrolysisLow (labile)
Neutral (e.g., pH 7.4)Slow ester hydrolysisModerate to High
Basic (e.g., pH 10)Base-catalyzed ester hydrolysisVery Low (rapid degradation)
Experimental Protocol: Assessment of Stability in Aqueous Buffer

This protocol describes a general method to evaluate the stability of this compound in PBS at a physiological pH and temperature.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath set to 37 °C

  • HPLC system with a suitable column (e.g., C18) and detector

  • Quenching solution (e.g., acetonitrile or a buffer of different pH to stop degradation)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Initiation of Stability Study: Dilute the stock solution into pre-warmed PBS (37 °C) to a final concentration suitable for HPLC analysis (e.g., 10-50 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with a quenching solution to stop the degradation reaction.

  • HPLC Analysis: Analyze each time-point sample by a validated HPLC method that separates the parent compound from its potential degradation products (e.g., the hydrolyzed carboxylic acid).

  • Data Analysis: Plot the percentage of the remaining this compound (relative to the t=0 sample) against time. From this data, the degradation rate and the half-life (t½) of the compound under the tested conditions can be calculated assuming first-order kinetics.

Application in PROTAC Synthesis and Evaluation

This compound is a foundational building block for PROTACs. The synthesis typically involves a multi-step process where the two ends of the linker are sequentially coupled to the respective ligands.

Logical Workflow for PROTAC Synthesis

The diagram below illustrates a common workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & QC POI_Ligand POI Ligand (with nucleophile, e.g., -NH2, -OH) Step1 Step 1: Couple POI Ligand to Linker (Nucleophilic substitution on C-Br) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with amine for amide coupling) Step4 Step 4: Couple E3 Ligase Ligand (Amide bond formation) E3_Ligand->Step4 Linker This compound Linker->Step1 Step2 Step 2: Deprotect tert-butyl ester (Acidic conditions, e.g., TFA) Step1->Step2 Step3 Step 3: Activate Carboxylic Acid (e.g., HATU, EDC) Step2->Step3 Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification PROTAC Final PROTAC Molecule Purification->PROTAC QC Characterization (NMR, HRMS) PROTAC->QC

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Once synthesized, the PROTAC hijacks the cell's ubiquitin-proteasome system to degrade the target protein. This process involves the formation of a ternary complex, ubiquitination of the target, and subsequent recognition and degradation by the proteasome.

PROTAC_MoA cluster_components Cellular Components cluster_process Degradation Process POI Target Protein (POI) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin (Ub) Ubiquitination Ubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination brings POI & E3 into proximity Ubiquitination->Degradation poly-Ub tag targets POI to proteasome Recycling PROTAC & E3 Ligase are Recycled Degradation->Recycling Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

Caption: PROTAC mechanism of action.

Experimental Workflow for Protein Degradation Assay

The efficacy of a newly synthesized PROTAC is typically assessed by measuring the reduction in the levels of the target protein in cultured cells.

Degradation_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture Cells Expressing Target Protein Treatment 2. Treat Cells with PROTAC (Dose-response & time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (Harvest proteins) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification WB 5. Western Blot (or Mass Spectrometry) Quantification->WB Analysis 6. Data Analysis (Quantify band intensity) WB->Analysis DC50 7. Determine DC50 (Concentration for 50% degradation) Analysis->DC50

Caption: Workflow for a protein degradation assay.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its hydrophilic PEG spacer generally confers favorable aqueous solubility, a critical attribute for drug candidates. The key point of instability is the tert-butyl ester group, which is sensitive to acidic and, to a greater extent, basic conditions, but possesses sufficient stability at physiological pH for most applications. The general protocols provided herein offer a framework for the empirical determination of its solubility and stability profiles in specific buffer systems and for its application in the synthesis and evaluation of novel protein degraders. A thorough characterization of these properties is essential for the successful development of robust and effective PROTAC-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability. The Br-PEG6-CH2COOtBu linker is a versatile building block for PROTAC synthesis. It features a six-unit PEG chain to impart favorable solubility characteristics, a terminal bromo group for facile conjugation to a POI ligand (typically via nucleophilic substitution with a phenol or amine), and a tert-butyl protected carboxylic acid for subsequent amide bond formation with an E3 ligase ligand following deprotection.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, with a focus on targeting the well-established cancer target, Bromodomain-containing protein 4 (BRD4).

Principle of PROTAC Action

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules.

Experimental Protocols

This protocol describes a modular approach to the synthesis of a BRD4-targeting PROTAC using the this compound linker. The synthesis involves three main stages:

  • Conjugation of the linker to the POI ligand.

  • Deprotection of the tert-butyl ester.

  • Coupling of the POI-linker intermediate with the E3 ligase ligand.

Protocol 1: Synthesis of POI-Linker Intermediate

This step involves the nucleophilic substitution of the terminal bromide of this compound with a nucleophilic group (e.g., a phenol or amine) on the POI ligand. As an example, we will use the well-characterized BRD4 inhibitor, JQ1, which contains a phenolic hydroxyl group.

Reagents and Materials:

  • (+)-JQ1

  • This compound

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG6-CH2COOtBu intermediate.

Protocol 2: Deprotection of the Tert-Butyl Ester

This step removes the tert-butyl protecting group to reveal the carboxylic acid, which is necessary for the subsequent amide coupling reaction.

Reagents and Materials:

  • JQ1-PEG6-CH2COOtBu intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the JQ1-PEG6-CH2COOtBu intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting JQ1-PEG6-CH2COOH intermediate (as a TFA salt) is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This final step involves the amide coupling of the deprotected POI-linker intermediate with an E3 ligase ligand. Here, we use pomalidomide, a common ligand for the Cereblon (CRBN) E3 ligase.

Reagents and Materials:

  • JQ1-PEG6-CH2COOH intermediate (TFA salt)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the JQ1-PEG6-CH2COOH intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Data Presentation

The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Degradation Data for BRD4-targeting PROTACs with PEG Linkers

PROTACLinkerE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Citation
MZ1PEG4VHLHeLa~30>90
ARV-771PEGVHLLNCaP<10>90
dBET6PEGCRBNHEK293~3>95
RC-1PEG6CRBNMino23>90

Table 2: Ternary Complex Formation and Binding Affinity Data for BRD4 PROTACs

PROTACTargetE3 LigaseTechniqueKd (nM)Cooperativity (α)Citation
MZ1BRD4(BD2)VHLSPR184.8
GNE-987BRD4(BD1)VHLNative MS--
GNE-987BRD4(BD2)VHLNative MS--

Visualizations

Signaling Pathway

Caption: Mechanism of action for a BRD4-targeting PROTAC.

Experimental Workflow

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Studies Target_Selection Target Selection (e.g., BRD4) Ligand_Selection Ligand Selection (POI & E3 Ligase) Target_Selection->Ligand_Selection Linker_Design Linker Design (this compound) Ligand_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Ternary_Complex Ternary Complex Formation (SPR, Native MS) Purification->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex->Degradation_Assay Degradation_Assay->Linker_Design Optimization Selectivity Selectivity Profiling Degradation_Assay->Selectivity Cell_Permeability Cellular Permeability Assays Selectivity->Cell_Permeability Toxicity Cytotoxicity Assays Cell_Permeability->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD In_Vivo In Vivo Efficacy Studies PK_PD->In_Vivo

References

Application Notes and Protocols for Br-PEG6-CH2COOtBu in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers, such as Br-PEG6-CH2COOtBu, have gained significant traction in ADC development due to their ability to enhance solubility, increase circulation half-life, and reduce immunogenicity.[1][2][]

This compound is a bifunctional, discrete PEG (dPEG®) linker designed for a two-step sequential conjugation strategy. This linker features two key functionalities:

  • Bromo Group (Br): A reactive handle that serves as a good leaving group for nucleophilic substitution, enabling covalent attachment to the antibody, typically through the thiol group of a cysteine residue.[4][]

  • tert-Butyl Ester (COOtBu): A protected carboxylic acid that, after deprotection, provides a site for the stable attachment of a cytotoxic payload.

This sequential approach offers precise control over the conjugation process, allowing for the synthesis of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The PEG6 spacer enhances the hydrophilicity of the resulting ADC, which can be particularly advantageous when working with hydrophobic payloads, helping to prevent aggregation and improve the overall pharmacokinetic profile.

These application notes provide a comprehensive, step-by-step guide to utilizing this compound in the development of cysteine-linked ADCs.

Data Presentation

The following tables summarize typical quantitative data for ADCs developed using PEG linkers and cysteine conjugation. These values should be considered as a starting point, as optimal conditions and outcomes will depend on the specific antibody, payload, and analytical methods used.

Table 1: Typical Reaction Parameters for ADC Synthesis

ParameterValueRationale
Antibody Reduction
Reducing AgentTCEP or DTTEfficiently reduces disulfide bonds to free thiols.
Molar Excess of Reducing Agent5-20 fold over antibodyEnsures sufficient reduction of interchain disulfides.
Reaction Time30-60 minutesTypically sufficient for reduction without antibody degradation.
Reaction TemperatureRoom Temperature or 37°CBalances reaction rate with protein stability.
Linker Conjugation
Molar Excess of Linker3-10 fold over antibodyDrives the alkylation reaction to completion.
Reaction pH7.5 - 8.5Facilitates the nucleophilic attack of the thiolate anion.
Reaction Time1-4 hoursAllows for efficient conjugation to the reduced cysteines.
Reaction TemperatureRoom TemperatureMaintains antibody integrity during conjugation.
t-Butyl Ester Deprotection
Deprotection ReagentTrifluoroacetic Acid (TFA)Commonly used for t-butyl ester cleavage.
TFA Concentration10-50% in an aqueous bufferEffective for deprotection while minimizing protein denaturation.
Reaction Time30-60 minutesSufficient for complete deprotection.
Reaction TemperatureRoom TemperatureBalances deprotection rate and protein stability.
Payload Conjugation
Molar Excess of Payload2-5 fold over linkerEnsures efficient conjugation to the deprotected linker.
Coupling AgentsEDC/sulfo-NHSActivates the carboxylic acid for reaction with an amine-containing payload.
Reaction Time2-4 hoursAllows for stable amide bond formation.
Reaction TemperatureRoom TemperatureMaintains the integrity of the ADC.

Table 2: Expected ADC Characteristics and Stability

CharacteristicTypical Value/RangeAnalytical Method(s)
Drug-to-Antibody Ratio (DAR) 2, 4, or 8HIC-HPLC, RP-HPLC, Mass Spectrometry
ADC Purity >95%SEC-HPLC, SDS-PAGE
Monomer Content >98%SEC-HPLC
In Vitro Plasma Stability (Half-life) > 7 daysLC-MS analysis of payload release over time
In Vivo Half-life Dependent on mAb and payloadPharmacokinetic studies in animal models

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is highly recommended for each specific antibody and payload combination.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody and the subsequent alkylation of the resulting free thiols with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP or DTT solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Immediately after reduction, remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.

  • Linker Conjugation:

    • Immediately dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 5 to 10-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker to react with any unreacted bromo groups.

    • Purify the antibody-linker conjugate (mAb-PEG6-CH2COOtBu) from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging into a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: tert-Butyl Ester Deprotection

This protocol describes the removal of the tert-butyl protecting group from the antibody-linker conjugate to expose the carboxylic acid for payload attachment.

Materials:

  • Purified mAb-PEG6-CH2COOtBu conjugate

  • Trifluoroacetic acid (TFA)

  • Deprotection Buffer (e.g., 10% TFA in water, v/v)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • Desalting columns or Tangential Flow Filtration (TFF) system

Procedure:

  • Deprotection Reaction:

    • Carefully add the Deprotection Buffer to the purified antibody-linker conjugate to achieve the desired final TFA concentration.

    • Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by mass spectrometry.

  • Neutralization and Purification:

    • Immediately neutralize the reaction mixture by adding the Neutralization Buffer.

    • Purify the deprotected antibody-linker conjugate (mAb-PEG6-CH2COOH) to remove TFA and byproducts using SEC or TFF. Buffer exchange into a suitable buffer for the subsequent payload conjugation (e.g., PBS, pH 7.4).

Protocol 3: Payload Conjugation

This protocol describes the conjugation of an amine-containing cytotoxic payload to the deprotected antibody-linker conjugate via amide bond formation.

Materials:

  • Purified mAb-PEG6-CH2COOH conjugate

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (HIC or SEC)

Procedure:

  • Activation of Antibody-Linker Conjugate:

    • In a separate reaction vessel, dissolve EDC and sulfo-NHS in anhydrous DMSO to prepare fresh stock solutions.

    • Add a 5 to 10-fold molar excess of EDC and sulfo-NHS to the mAb-PEG6-CH2COOH solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO.

    • Add a 2 to 5-fold molar excess of the payload solution to the activated mAb-PEG6-COOH conjugate.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to react with any unreacted activated esters.

    • Purify the final ADC from unconjugated payload, excess reagents, and aggregates using Hydrophobic Interaction Chromatography (HIC) or SEC. HIC is particularly useful for separating ADC species with different DARs.

Protocol 4: ADC Characterization

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the hydrophobicity imparted by the conjugated payload. Unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR.

    • The average DAR can be calculated from the peak areas of the different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The ADC is typically reduced to separate the light and heavy chains. The relative peak areas of the conjugated and unconjugated chains are used to calculate the DAR.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can determine the distribution of different DAR species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC):

    • SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

3. In Vitro Stability:

  • Plasma Stability Assay:

    • Incubate the ADC in human or mouse plasma at 37°C over a time course.

    • At various time points, analyze the samples by LC-MS to quantify the amount of released payload and determine the ADC's half-life in plasma.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Payload Conjugation mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) mAb_linker mAb-Linker Conjugate (tBu Protected) reduced_mAb->mAb_linker Alkylation linker This compound linker->mAb_linker deprotected_mAb_linker Deprotected mAb-Linker (Free Carboxylic Acid) mAb_linker->deprotected_mAb_linker Acidic Cleavage (TFA) ADC Final Antibody-Drug Conjugate (ADC) deprotected_mAb_linker->ADC Amide Bond Formation (EDC/sulfo-NHS) payload Amine-Payload payload->ADC

Caption: Experimental workflow for the synthesis of an ADC using this compound.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Antigen ADC->receptor Binding internalization Internalization (Endocytosis) receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Linker Cleavage payload Cytotoxic Payload payload_release->payload cell_death Apoptosis / Cell Death payload->cell_death Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Structure_Relationship cluster_linker This compound Linker cluster_function Functionality bromo Bromo Group (Br) peg PEG6 Spacer ab_conj Antibody Conjugation (Cysteine Thiol) bromo->ab_conj Enables ester tert-Butyl Ester pk_mod Pharmacokinetic Modification peg->pk_mod Provides payload_conj Payload Attachment (Post-Deprotection) ester->payload_conj Allows

Caption: Logical relationship between the structural components of the linker and their functions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Br-PEG6-CH2COOtBu in nucleophilic substitution reactions, a cornerstone of modern bioconjugation and drug development. This versatile bifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties.[1][2][3]

Introduction

This compound is a heterobifunctional linker featuring a terminal bromide and a tert-butyl protected carboxylic acid. The bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of various nucleophiles such as amines, thiols, and azides.[4][5] The PEG6 spacer provides a flexible, hydrophilic chain that can improve the solubility and bioavailability of the resulting conjugate. The tert-butyl ester protects the carboxylic acid functionality, which can be deprotected under acidic conditions for subsequent conjugation reactions, such as amide bond formation. These characteristics make this compound an essential building block in the construction of complex biomolecules.

Applications

The primary application of this compound is in the field of targeted protein degradation and targeted drug delivery.

  • PROTAC Synthesis: This linker is frequently employed to connect a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The resulting PROTAC molecule orchestrates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase).

  • ADC Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG chain can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

  • Bioconjugation: More broadly, this compound can be used to PEGylate a variety of molecules containing nucleophilic functional groups, thereby modifying their physical and biological properties.

Reaction Mechanism: SN2 Substitution

The reaction of this compound with a nucleophile (Nu:) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.

Caption: General SN2 reaction mechanism of a nucleophile with this compound.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with a Primary Amine

This protocol describes the alkylation of a primary amine with this compound. An excess of the amine is often used to minimize over-alkylation.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium iodide (NaI, optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.2-2.0 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).

  • Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents).

  • For enhanced reactivity, sodium iodide (0.1-1.0 equivalent) can be added to generate the more reactive iodo-PEG intermediate in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive amines, the temperature can be increased to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Reaction with a Thiol

This protocol details the formation of a stable thioether linkage by reacting this compound with a thiol.

Materials:

  • This compound

  • Thiol-containing compound

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Potassium carbonate (K2CO3) or another suitable base

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol-containing compound (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DMF or acetonitrile.

  • Add potassium carbonate (2.0 equivalents). The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by silica gel column chromatography.

Protocol 3: Reaction with Sodium Azide

This protocol outlines the synthesis of an azido-functionalized PEG linker, which is a versatile intermediate for "click chemistry" reactions.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5-3.0 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the DMF under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azido-PEG product.

  • Further purification by column chromatography may be performed if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Note that yields are highly dependent on the specific nucleophile and optimization of reaction conditions.

NucleophileReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)
Primary Amine R-NH2, TEA/DIPEA, DMF25-6012-2460-85
Thiol R-SH, K2CO3, DMF/MeCN254-1270-90
Azide NaN3, DMF60-8012-24>90

Product Characterization

The successful synthesis of the desired product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 1H NMR: The disappearance of the signal corresponding to the methylene protons adjacent to the bromine (typically around 3.8 ppm) and the appearance of a new signal for the methylene protons adjacent to the nucleophile can be observed.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a peak corresponding to the molecular weight of the product.

Purification and Handling

Purification of PEGylated compounds can be challenging due to their physical properties.

  • Chromatography: Silica gel column chromatography is the most common method for purification. Due to the polar nature of the PEG chain, more polar solvent systems are often required.

  • Storage: this compound and its derivatives are typically stored at -20°C under an inert atmosphere to prevent degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Reactants (this compound & Nucleophile) B 2. Add Base/Catalyst A->B C 3. Reaction (Stir at specified temp.) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I J 10. Final Product I->J

Caption: A typical experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols: Deprotection of tert-butyl ester on Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient deprotection of the tert-butyl ester group from Bromo-PEG6-tert-butyl acetate (Br-PEG6-CH2COOtBu) to yield Bromo-PEG6-acetic acid (Br-PEG6-CH2COOH). The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a robust and widely adopted procedure for the acidic cleavage of tert-butyl esters.[1] This protocol is designed to be straightforward and high-yielding, ensuring the integrity of the bromo and polyethylene glycol (PEG) functionalities is maintained. These protocols are intended for research and development purposes in fields such as bioconjugation, drug delivery, and materials science.

Introduction

Bromo-PEG6-acetic acid is a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The bromo group serves as a reactive handle for conjugation to nucleophiles, while the carboxylic acid allows for amide bond formation with amine-containing molecules. The tert-butyl ester is a frequently used protecting group for the carboxylic acid due to its stability under various conditions and its clean removal under acidic conditions.

The deprotection of the tert-butyl ester is a critical step in the synthetic sequence. The protocol outlined herein is optimized for the complete and clean removal of the tert-butyl group from this compound, yielding the desired carboxylic acid with high purity.

Reaction and Mechanism

The deprotection of the tert-butyl ester proceeds via an acid-catalyzed elimination mechanism. Trifluoroacetic acid protonates the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then deprotonated to form isobutylene gas.[2]

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products BrPEG This compound intermediate Protonated Ester BrPEG->intermediate Protonation TFA TFA (H⁺) TFA->intermediate BrPEG_acid Br-PEG6-CH2COOH TFA_regen TFA (H⁺) isobutylene Isobutylene intermediate->BrPEG_acid Elimination intermediate->isobutylene Elimination Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0°C (optional, for large scale) dissolve->cool add_tfa Add TFA dropwise cool->add_tfa react Stir at room temperature for 2-4 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion coevaporate Co-evaporate with toluene (3x) concentrate->coevaporate precipitate Precipitate product in cold diethyl ether coevaporate->precipitate isolate Isolate by filtration or centrifugation precipitate->isolate dry Dry under high vacuum isolate->dry analyze Analyze by NMR and LC-MS dry->analyze end End analyze->end

References

Application Notes: Amide Bond Formation Using the Br-PEG6-CH2COOtBu Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) linkers are widely incorporated in drug development and bioconjugation to enhance the physicochemical properties of therapeutic molecules.[1][2][3] The use of PEG chains can improve solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated substance.[4] The Br-PEG6-CH2COOtBu linker is a heterobifunctional molecule designed for the sequential conjugation of two different entities. It features a bromo group at one terminus, which is a good leaving group for nucleophilic substitution reactions, and a tert-butyl (tBu) protected carboxylic acid at the other.[5] This protected acid is ideal for forming a stable amide bond with an amine-containing molecule after deprotection.

This linker architecture is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). PROTACs, for instance, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are critical for the proper formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase. The PEG6 spacer in this linker provides excellent hydrophilicity, which can improve the solubility and cell permeability of the final conjugate.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for modifications at the bromo-end of the linker without unintended reactions. The subsequent deprotection under acidic conditions reveals the carboxylic acid, which can then be activated and coupled to a primary or secondary amine to form a highly stable amide bond.

G cluster_start Step 1: First Conjugation (Nucleophilic Substitution) cluster_deprotection Step 2: Deprotection cluster_end Step 3: Amide Bond Formation A This compound Linker C Intermediate 1 (Molecule 1-PEG6-CH2COOtBu) A->C Reaction with -OH, -NH2, or -SH group B Molecule 1 (e.g., E3 Ligase Ligand with Nucleophile) B->C D Intermediate 2 (Molecule 1-PEG6-CH2COOH) C->D Acidic Deprotection (TFA) F Final Conjugate (PROTAC Molecule) D->F Amide Coupling (EDC/NHS or HATU) E Molecule 2 (e.g., Target Protein Ligand with Amine) E->F

Caption: Logical workflow for synthesizing a PROTAC using a heterobifunctional linker.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and purity in amide bond formation. The following table summarizes the performance and characteristics of common coupling systems used for conjugating PEG-acid linkers with amines.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Mild reaction conditions, water-soluble byproducts.Requires careful pH control, less stable at neutral pH.
HATU > 90%> 98%High efficiency, rapid reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl Ester to Yield Br-PEG6-CH2COOH

This protocol describes the removal of the tert-butyl protecting group to expose the free carboxylic acid, a necessary step before amide coupling.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 10 mL per 1 g of linker) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with additional DCM may be necessary to remove residual TFA.

  • The resulting product, Br-PEG6-CH2COOH, can be used in the next step without further purification or can be purified by column chromatography if needed.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid, forming a semi-stable NHS-ester that efficiently reacts with primary amines.

G cluster_reagents A Starting Materials: 1. Br-PEG6-CH2COOH 2. Amine-containing molecule (R-NH2) B Activation Step (15-30 min, RT) A->B C Coupling Reaction (2-4 hours or overnight, RT) B->C Add Amine (R-NH2) Adjust pH to 7.2-7.5 D Final Product: Br-PEG6-CH2-CONH-R C->D R1 EDC & NHS R1->B R2 Activation Buffer (e.g., MES, pH 4.5-6.0) Coupling Buffer (e.g., PBS, pH 7.2-7.5) R2->B R2->C

Caption: Experimental workflow for EDC/NHS-mediated amide bond formation.

Materials:

  • Br-PEG6-CH2COOH (from Protocol 1)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Anhydrous solvent (DMF or DMSO) for non-aqueous reactions

Procedure:

  • Preparation of Reactants: Dissolve the Br-PEG6-CH2COOH (1 equivalent) in Activation Buffer or an anhydrous solvent like DMF to a concentration of 10-20 mg/mL. Dissolve the amine-containing molecule in the Coupling Buffer or the same anhydrous solvent.

  • Activation of Carboxylic Acid: Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the PEG-acid solution. Stir the mixture at room temperature for 15-30 minutes. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation Reaction: If using aqueous buffers, adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer. Immediately add the amine-containing molecule (1.0-1.2 equivalents) to the activated PEG solution.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C. Monitor the formation of the product by LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) for large molecules or reverse-phase HPLC for smaller conjugates.

Protocol 3: Amide Bond Formation via HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

  • Br-PEG6-CH2COOH (from Protocol 1)

  • Amine-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a reaction vessel under an inert atmosphere, dissolve Br-PEG6-CH2COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA or TEA (2-3 equivalents) to the mixture. Stir at room temperature for 5-10 minutes to activate the carboxyl group.

  • Coupling: Add the amine-containing molecule (1.0-1.2 equivalents) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts. The final product is then purified by flash chromatography or reverse-phase HPLC.

References

Application Notes and Protocols for Protein Bioconjugation with Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the covalent attachment of Br-PEG6-CH2COOtBu, a bromo-functionalized polyethylene glycol (PEG) derivative, to proteins. This process, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending circulating half-life, improving stability, and reducing immunogenicity.[1][2][3][4][]

The this compound reagent is designed for the site-specific or non-specific modification of proteins through the alkylation of nucleophilic amino acid residues. The primary targets for this reagent are the thiol groups of cysteine residues, and to a lesser extent, the amine groups of lysine residues and the N-terminal alpha-amine. The tert-butyl ester (COOtBu) moiety can serve as a protecting group for a carboxylic acid, which may be useful for subsequent modifications or to modulate the overall charge of the final conjugate.

Principle of Conjugation

The core of the conjugation chemistry lies in the nucleophilic substitution reaction where a nucleophilic side chain of an amino acid on the protein attacks the carbon atom bearing the bromine atom of the this compound molecule. This results in the formation of a stable covalent bond and the displacement of the bromide ion. The specificity of the reaction can be controlled by adjusting the reaction pH.

  • Thiol-alkylation (Cysteine-specific): At neutral to slightly alkaline pH (6.5-7.5), the thiol group of cysteine is the most reactive nucleophile on the protein surface, allowing for highly specific PEGylation.

  • Amine-alkylation (Lysine and N-terminus): At higher pH values (typically > 8.5), the primary amine groups of lysine residues and the N-terminus become deprotonated and more nucleophilic, enabling them to react with the bromo-PEG reagent.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model protein with this compound. These values are illustrative and may require optimization for specific proteins.

ParameterThiol-Alkylation (Cysteine)Amine-Alkylation (Lysine)
Target Protein Concentration 1-10 mg/mL1-10 mg/mL
Molar Ratio (PEG:Protein) 1:1 to 10:15:1 to 50:1
Reaction pH 6.5 - 7.58.5 - 9.5
Reaction Temperature 4 - 25 °C4 - 25 °C
Reaction Time 2 - 24 hours4 - 24 hours
Typical Conjugation Efficiency 70 - 95%30 - 80% (often results in multiple PEGs per protein)
Degree of PEGylation (DoP) Primarily 1 (for single cysteine)Variable (1 to n, where n is the number of accessible lysines)

Experimental Protocols

Protocol for Cysteine-Specific Thiol-Alkylation

This protocol is designed for proteins containing one or more accessible cysteine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., Phosphate Buffered Saline - PBS)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetyl-cysteine or L-cysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

Procedure:

  • Protein Preparation:

    • If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the excess reducing agent by buffer exchange into the Reaction Buffer using a desalting column. The exclusion of oxygen can prevent re-oxidation of thiols.

  • PEGylation Reaction:

    • Dissolve the this compound in the Reaction Buffer to a final concentration of 10-100 mM.

    • Add the dissolved PEG reagent to the protein solution at a desired molar ratio (e.g., 5:1 PEG to protein).

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagent using SEC. The PEGylated protein will elute earlier than the unmodified protein due to its increased size. Alternatively, IEX can be used if there is a sufficient charge difference between the modified and unmodified protein.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the PEGylated protein and determine the degree of PEGylation.

Protocol for Amine-Alkylation (Lysine and N-Terminus)

This protocol targets primary amines and typically results in a heterogeneous mixture of PEGylated species.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.0

  • Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0

  • Purification system: SEC or IEX

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the high pH Reaction Buffer.

  • PEGylation Reaction:

    • Dissolve the this compound in the Reaction Buffer.

    • Add the PEG reagent to the protein solution at a higher molar excess (e.g., 20:1 PEG to protein).

    • Incubate the reaction for 4-6 hours at room temperature.

  • Reaction Quenching:

    • Add the Quenching Reagent to a final concentration of 50 mM to consume unreacted PEG.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein mixture using SEC or IEX. IEX is often effective in separating species with different numbers of attached PEG molecules.

  • Characterization:

    • Analyze the reaction products by SDS-PAGE, which will show a ladder of bands corresponding to different degrees of PEGylation.

    • Characterize the extent of modification using techniques like MALDI-TOF MS or by quantifying the remaining free amines using a TNBSA assay.

Visualizations

Thiol_Alkylation_Workflow Protein Protein with Free Cysteine Reduction Optional: Reduce Disulfide Bonds (TCEP) Protein->Reduction If needed Buffer_Exchange Buffer Exchange (pH 7.2) Protein->Buffer_Exchange Reduction->Buffer_Exchange Reaction PEGylation Reaction (4-25 °C, 2-24h) Buffer_Exchange->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Quench Quench Excess PEG (N-acetyl-cysteine) Reaction->Quench Purification Purification (SEC or IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product PEGylated Protein Purification->Final_Product

Caption: Workflow for Cysteine-Specific Protein PEGylation.

Amine_Alkylation_Workflow Protein Protein Buffer_Exchange Buffer Exchange (pH 8.5-9.0) Protein->Buffer_Exchange Reaction PEGylation Reaction (4-25 °C, 4-24h) Buffer_Exchange->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Quench Quench Excess PEG (Tris or Glycine) Reaction->Quench Purification Purification (SEC or IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Heterogeneous PEGylated Protein Purification->Final_Product Conjugation_Chemistry cluster_cys Thiol-Alkylation (Cysteine) cluster_lys Amine-Alkylation (Lysine) Protein_SH Protein-SH Transition_Cys + Protein_SH->Transition_Cys PEG_Br Br-PEG-R PEG_Br->Transition_Cys Conjugate_Cys Protein-S-PEG-R Transition_Cys->Conjugate_Cys pH 6.5-7.5 Byproduct_Cys HBr Protein_NH2 Protein-NH2 Transition_Lys + Protein_NH2->Transition_Lys PEG_Br2 Br-PEG-R PEG_Br2->Transition_Lys Conjugate_Lys Protein-NH-PEG-R Transition_Lys->Conjugate_Lys pH > 8.5 Byproduct_Lys HBr

References

Application Notes and Protocols for Br-PEG6-CH2COOtBu Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex formed between the POI and the E3 ligase.[1][3] Among the various linker classes, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.

This document provides detailed application notes and protocols for the use of Br-PEG6-CH2COOtBu , a versatile PEG-based linker for the synthesis of PROTACs. This linker features a bromo group for facile conjugation to a POI ligand and a tert-butyl protected carboxylic acid for subsequent attachment to an E3 ligase ligand. The hexaethylene glycol (PEG6) chain offers a balance of flexibility and length, which can be optimal for inducing the formation of a productive ternary complex.

Mechanism of Action

PROTACs synthesized using the this compound linker operate through the canonical PROTAC mechanism of action. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment PROTAC PROTAC (with PEG6 Linker) PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of action of a PROTAC utilizing a PEG6 linker.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on various parameters. This data is intended to serve as a guide for expected outcomes when using a PEG6 linker, such as one derived from this compound. The PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Table 1: In Vitro Degradation of BRD4

LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG6 30 92

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC₅₀ (nM)
PEG31.865
PEG41.530
PEG51.325
PEG6 1.1 40

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Plasma Half-life (hours)
PEG3102.5
PEG4153.0
PEG5183.5
PEG6 12 3.2

Pharmacokinetic parameters were determined following a single oral dose in mice.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC where a warhead (POI ligand) with a nucleophilic group (e.g., a phenol or amine) is first coupled to the this compound linker, followed by deprotection of the tert-butyl ester and subsequent amide coupling to an E3 ligase ligand.

Synthesis_Workflow Warhead Warhead-XH (X = O, NH) Step1 Step 1: Linker Conjugation (Nucleophilic Substitution) Warhead->Step1 Linker This compound Linker->Step1 Intermediate1 Warhead-X-PEG6-CH2COOtBu Step1->Intermediate1 Step2 Step 2: Deprotection (TFA) Intermediate1->Step2 Intermediate2 Warhead-X-PEG6-CH2COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 E3_Ligand E3 Ligase Ligand-NH2 E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: General synthetic workflow for a PROTAC using the this compound linker.

Step 1: Conjugation of Warhead to Linker

  • To a solution of the warhead containing a nucleophilic group (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the warhead-linker intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • To a solution of the deprotected intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.

Protocol 2: Western Blot for Protein Degradation

This protocol describes the quantification of POI degradation induced by a PROTAC.

WB_Workflow Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Figure 3: Experimental workflow for determining protein degradation by Western blot.
  • Cell Culture and Treatment: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells by scraping and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a PROTAC across an artificial membrane.

  • Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. Fill the acceptor plate with buffer.

  • Compound Addition: Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

Protocol 4: Pharmacokinetic Analysis in Mice

This protocol determines the pharmacokinetic profile of a PROTAC following oral administration.

  • Dosing: Administer a single oral dose of the PROTAC, formulated in a suitable vehicle, to male BALB/c mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Separate plasma from the blood samples by centrifugation.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters such as half-life and oral bioavailability.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG6 spacer can provide an optimal length and hydrophilicity to facilitate the formation of a productive ternary complex, leading to efficient protein degradation. The synthetic handles on this linker allow for a modular and convergent approach to PROTAC synthesis. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to advance their drug discovery efforts in this exciting therapeutic area.

References

Application Notes and Protocols for the Use of Br-PEG6-CH2COOtBu in Developing Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Br-PEG6-CH2COOtBu in Developing Targeted Cancer Therapies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic strategy in oncology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical component of any PROTAC, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance hydrophilicity and improve the pharmacokinetic profile of the PROTAC.

This document provides detailed application notes and protocols for This compound , a versatile, bifunctional PEG linker designed for the synthesis of PROTACs and other targeted therapies. This linker features a terminal bromo group for initial conjugation and a tert-butyl (tBu) protected carboxylic acid, allowing for a controlled, sequential synthesis strategy.

Physicochemical Properties of the Linker
PropertyValue
Chemical Name tert-butyl 2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate
CAS Number 297162-48-2
Molecular Formula C18H35BrO8
Molecular Weight 459.37 g/mol
Structure Br-(CH2CH2O)6-CH2COOtBu
Description A PEG-based PROTAC linker.

Core Application: Synthesis of a BRD4-Targeting PROTAC

To illustrate the application of this compound, this section provides an exemplary protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a high-value therapeutic target in various cancers. This protocol utilizes the well-established BRD4 inhibitor (+)-JQ1 as the "warhead" and pomalidomide as the ligand to recruit the Cereblon (CRBN) E3 ligase.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The synthesized PROTAC will form a ternary complex with BRD4 and the CRBN E3 ligase, leading to the ubiquitination and degradation of BRD4.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 Target Protein (BRD4) BRD4->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruited Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Synthetic_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling JQ1 JQ1 Derivative (with nucleophile, e.g., -OH) Intermediate1 JQ1-PEG6-CH2COOtBu (Intermediate 1) JQ1->Intermediate1 Linker This compound Linker->Intermediate1 Intermediate2 JQ1-PEG6-CH2COOH (Intermediate 2) Intermediate1->Intermediate2 TFA Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Intermediate2->Final_PROTAC Pomalidomide Pomalidomide Derivative (with amine, e.g., -NH2) Pomalidomide->Final_PROTAC HATU, DIPEA Evaluation_Workflow cluster_synthesis A. Synthesis & Purification cluster_invitro B. In Vitro Evaluation cluster_data C. Data Analysis Synthesis Synthesize PROTAC (using this compound) Purification Purify by HPLC Synthesis->Purification Characterization Characterize (LC-MS, NMR) Purification->Characterization Target_Engagement Confirm Target Engagement (e.g., NanoBRET™) Characterization->Target_Engagement Validated Compound Degradation_Assay Measure Protein Degradation (Western Blot) Target_Engagement->Degradation_Assay Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo®) Degradation_Assay->Viability_Assay DC50_Calc Calculate DC50 & Dmax Degradation_Assay->DC50_Calc IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

References

Application Notes and Protocols for the Conjugation of Br-PEG6-CH2COOtBu to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Bromo-PEG6-tert-butyl acetate (Br-PEG6-CH2COOtBu), is a versatile tool in drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][5] The linker component of a PROTAC is crucial as its length, flexibility, and composition can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), ultimately affecting the efficiency of protein degradation.

This document provides detailed application notes and experimental protocols for the conjugation of this compound to small molecules containing common nucleophilic functional groups: phenols, thiols, and amines. Additionally, it covers the subsequent deprotection of the tert-butyl ester to reveal a carboxylic acid handle for further derivatization.

Conjugation of this compound via Alkylation

The bromo group of this compound serves as an electrophile, enabling the alkylation of various nucleophiles to form stable covalent bonds. This section outlines the experimental conditions for conjugating the linker to small molecules bearing phenolic, thiolic, or amino moieties.

Protocol 1: Conjugation to Phenolic Small Molecules via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming an ether linkage between an alkoxide and an alkyl halide. In this protocol, a phenolic group on a small molecule is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from the PEG linker.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Phenol Dissolve phenolic small molecule in anhydrous solvent Add Base Add base (e.g., K2CO3, Cs2CO3) and stir Dissolve Phenol->Add Base Add Linker Add this compound Add Base->Add Linker Heat Heat reaction mixture (e.g., 60-80 °C) Add Linker->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Filter Filter to remove inorganic salts Monitor->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the conjugation of this compound to phenols.

Materials:

  • Phenolic small molecule

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the phenolic small molecule (1.0 eq).

  • Dissolve the small molecule in an appropriate volume of anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.1-1.5 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired PEGylated product.

Quantitative Data Summary (Representative):

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeK₂CO₃Acetonitrile801875
4-MethoxyphenolCs₂CO₃DMF701682
EstradiolK₂CO₃DMF802468
Protocol 2: Conjugation to Thiolic Small Molecules

Thiols are excellent nucleophiles and readily react with alkyl bromides to form stable thioether linkages. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol, forming a more nucleophilic thiolate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Thiol Dissolve thiolic small molecule in anhydrous solvent Add Base Add base (e.g., DIPEA, Et3N) and stir Dissolve Thiol->Add Base Add Linker Add this compound Add Base->Add Linker Stir Stir at room temperature Add Linker->Stir Monitor Monitor progress by TLC or LC-MS Stir->Monitor Concentrate Concentrate reaction mixture Monitor->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the conjugation of this compound to thiols.

Materials:

  • Thiolic small molecule

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (Et₃N))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the thiolic small molecule (1.0 eq) in an anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.1-1.3 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the purified thioether conjugate.

Quantitative Data Summary (Representative):

Thiolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolEt₃NAcetonitrile25690
Cysteine derivativeDIPEADMF25885
1-DodecanethiolEt₃NTHF251088
Protocol 3: Conjugation to Amino Small Molecules

The N-alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. To achieve selective mono-alkylation, it is often necessary to use a large excess of the amine or to employ specific reaction conditions that favor the desired product.

Experimental Workflow for Mono-Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Amine Dissolve amino small molecule (excess) in solvent Add Linker Add this compound Dissolve Amine->Add Linker Heat Heat reaction mixture (e.g., 40-60 °C) Add Linker->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Concentrate Concentrate reaction mixture Monitor->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for mono-alkylation of amines with this compound.

Materials:

  • Amino small molecule (primary or secondary amine)

  • This compound

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Base (optional, e.g., K₂CO₃, DIPEA)

  • Inert gas (Argon or Nitrogen)

Procedure for Selective Mono-Alkylation:

  • In a reaction vessel, dissolve the amino small molecule (5-10 eq) in a suitable solvent.

  • Add this compound (1.0 eq) to the solution. A mild, non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq) can be added to scavenge the HBr generated during the reaction, although the excess amine can also serve this purpose.

  • Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) and monitor the formation of the mono-alkylated product by LC-MS.

  • Once the desired product is maximized, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by preparative reverse-phase HPLC to separate the mono-alkylated product from the starting amine and any di-alkylated byproducts.

Quantitative Data Summary (Representative):

Amino SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF502455
BenzylamineDIPEAAcetonitrile401865
PiperidineNoneDMSO603670

Deprotection of the Tert-Butyl Ester

Following successful conjugation of the this compound linker, the tert-butyl ester can be removed to unmask a carboxylic acid. This carboxylic acid can then be used for subsequent coupling reactions, for instance, to attach a ligand for an E3 ligase in the synthesis of a PROTAC. The most common method for tert-butyl ester deprotection is acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA).

Deprotection Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Conjugate Dissolve PEGylated conjugate in DCM Add TFA Add TFA (e.g., 20-50% v/v) Dissolve Conjugate->Add TFA Stir Stir at room temperature Add TFA->Stir Monitor Monitor progress by LC-MS Stir->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Purify Purify by preparative HPLC or precipitation Evaporate->Purify

Caption: Workflow for the deprotection of the tert-butyl ester.

Protocol 4: Tert-Butyl Ester Deprotection with TFA

Materials:

  • PEGylated small molecule with a tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavengers such as triisopropylsilane (TIS) or water

Procedure:

  • Dissolve the tert-butyl ester-protected PEGylated conjugate in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). If the small molecule contains acid-sensitive functional groups, consider adding scavengers like TIS (2.5-5%) and water (2.5-5%) to the TFA/DCM mixture to trap the tert-butyl cation formed during the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting carboxylic acid can be purified by preparative reverse-phase HPLC or by precipitation from a cold non-polar solvent like diethyl ether.

Purification and Characterization

The purification of PEGylated small molecules can often be achieved using standard chromatographic techniques. Due to the presence of the PEG chain, the polarity of the conjugate is significantly increased compared to the parent small molecule.

  • Column Chromatography: Silica gel or reverse-phase silica (C18) are commonly used. For silica gel chromatography, a polar solvent system such as a gradient of methanol in dichloromethane is often effective.

  • Preparative HPLC: Reverse-phase HPLC is a powerful tool for the purification of PEGylated compounds, especially for removing unreacted starting materials and byproducts with similar polarities.

  • Characterization: The successful synthesis of the PEGylated conjugate can be confirmed by:

    • LC-MS: To confirm the molecular weight of the product.

    • NMR: ¹H and ¹³C NMR spectroscopy can be used to verify the structure of the conjugate, with characteristic peaks for the PEG chain and the small molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation yield - Incomplete deprotonation of the nucleophile- Steric hindrance- Use a stronger base or increase the reaction temperature- Increase the reaction time
Over-alkylation of amines - The newly formed secondary amine is more nucleophilic than the primary amine- Use a large excess of the primary amine- Use a protecting group strategy for selective mono-alkylation
Incomplete deprotection of the t-butyl ester - Insufficient acid strength or reaction time- Increase the concentration of TFA or the reaction time- Monitor the reaction closely by LC-MS
Side products during deprotection - The tert-butyl cation can alkylate electron-rich moieties- Add scavengers like TIS and water to the deprotection cocktail
Difficulty in purification - Streaking on silica gel due to the polar PEG chain- Use a more polar eluent system or switch to reverse-phase chromatography- Consider precipitation as an alternative purification method

References

Troubleshooting & Optimization

Overcoming solubility issues with Br-PEG6-CH2COOtBu conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Br-PEG6-CH2COOtBu and other related PEGylated conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromo (Br) group on one end and a tert-butyl (tBu) protected carboxylic acid on the other, connected by a 6-unit PEG chain. The bromo group allows for covalent attachment to nucleophiles (e.g., thiols or amines), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further conjugation, for instance, through amide bond formation. These linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

Q2: What are the general solubility characteristics of this compound?

A2: Due to the hydrophilic nature of the PEG chain, this compound exhibits good solubility in aqueous solutions and a range of common organic solvents. It is generally soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). However, the terminal functional groups (bromo and tert-butyl ester) add a degree of hydrophobicity, which can influence its solubility in highly polar or non-polar solvents.

Q3: Why is the PEG linker important for PROTAC solubility?

A3: PROTACs are often large molecules with complex, hydrophobic ligands, which can lead to poor aqueous solubility and cell permeability. The inclusion of a flexible, hydrophilic PEG linker helps to mitigate these issues by increasing the overall polarity of the PROTAC molecule. This can improve solubility, enhance cell permeability, and positively influence the pharmacokinetic profile of the drug candidate.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving and working with this compound conjugates.

Problem Possible Cause Recommended Solution
Difficulty Dissolving the Reagent The chosen solvent is not appropriate for the conjugate.Start by attempting to dissolve the conjugate in a small amount of a polar aprotic solvent such as DMF, DMSO, or DCM, as these are generally effective for PEGylated compounds. If solubility is still an issue, gentle warming (30-40°C) and sonication can be attempted. For aqueous solutions, ensure the pH is compatible with the stability of the conjugate.
Precipitation Upon Addition to Aqueous Buffer The final concentration of the conjugate in the aqueous buffer exceeds its solubility limit. The organic co-solvent percentage is too low.When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. It may be necessary to maintain a certain percentage of the organic co-solvent (e.g., 5-10% DMSO) in the final aqueous solution to maintain solubility.
Oily Film or Incomplete Dissolution The conjugate may be hygroscopic and has absorbed moisture, or it may exist as a low-melting solid or wax-like material, which is common for low molecular weight PEGs.Ensure the reagent is brought to room temperature before opening the vial to prevent condensation. For waxy or oily substances, it is best to dissolve the entire contents of the vial in a known volume of a suitable organic solvent to create a stock solution. This will be more accurate than trying to weigh out small portions of a non-powder material.
Cloudiness or Precipitation Over Time The conjugate may be degrading, or the solution may have become supersaturated and is slowly precipitating.Prepare fresh solutions before use whenever possible. If a stock solution must be stored, store it at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Before use, allow the solution to come to room temperature and check for any precipitation. If precipitation is observed, gentle warming and sonication may redissolve the compound.

Quantitative Solubility Data

Solvent General Solubility of Bifunctional PEGs Expected Solubility of this compound
WaterSolubleModerately soluble, may require co-solvent
Dimethylformamide (DMF)Very SolubleHigh
Dimethyl Sulfoxide (DMSO)Very SolubleHigh
Dichloromethane (DCM)Very SolubleHigh
ChloroformSolubleHigh
MethanolSolubleGood
EthanolSolubleGood
TolueneLess Soluble (improves with heating)Moderate
Diethyl EtherNot SolubleLow to Insoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Allow the vial containing this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under a stream of inert gas, add a calculated volume of anhydrous DMF or DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mM).

  • Seal the vial and vortex thoroughly until the conjugate is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C under an inert atmosphere.

Protocol 2: General Procedure for Conjugation to a Thiol-Containing Molecule

Materials:

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

  • This compound stock solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5, degassed)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the thiol-containing molecule in the degassed reaction buffer to the desired concentration.

  • Add the this compound stock solution to the reaction mixture. A molar excess of the PEG linker (e.g., 1.5 to 5 equivalents) is typically used. The final concentration of the organic solvent from the stock solution should ideally be kept below 10%.

  • Allow the reaction to proceed at room temperature or 4°C with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS.

  • Once the reaction is complete, purify the conjugate using HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis ligand_poi Target Protein Ligand (with nucleophile, e.g., -NH2) intermediate Ligand-PEG-Ester Intermediate ligand_poi->intermediate Nucleophilic Substitution peg_linker This compound peg_linker->intermediate deprotection TFA Deprotection intermediate->deprotection intermediate_acid Ligand-PEG-Acid deprotection->intermediate_acid coupling Amide Coupling (e.g., HATU, DIPEA) intermediate_acid->coupling ligand_e3 E3 Ligase Ligand (with amine) ligand_e3->coupling protac Final PROTAC Conjugate coupling->protac

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Troubleshooting_Logic start Experiencing Solubility Issue with This compound Conjugate check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, DCM) start->check_solvent try_organic Dissolve in anhydrous DMF, DMSO, or DCM check_solvent->try_organic No check_aqueous Is the issue occurring in aqueous buffer? check_solvent->check_aqueous Yes use_agitation Apply gentle warming (30-40°C) and/or sonication try_organic->use_agitation use_agitation->check_aqueous slow_addition Add organic stock solution dropwise to buffer with vortexing check_aqueous->slow_addition Yes check_form Is the reagent an oil or wax? check_aqueous->check_form No cosolvent Maintain a low percentage of organic co-solvent (e.g., 5-10%) slow_addition->cosolvent success Solubility Issue Resolved cosolvent->success stock_solution Prepare a stock solution from the entire vial check_form->stock_solution Yes check_form->success No stock_solution->success

Caption: A troubleshooting decision tree for resolving solubility issues with this compound conjugates.

References

Technical Support Center: Optimizing Reactions with Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Br-PEG6-CH2COOtBu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two distinct reactive ends: a bromide group and a tert-butyl (tBu) protected carboxylic acid. The PEG6 spacer enhances solubility and provides a flexible linker arm. This molecule is primarily used in bioconjugation and drug delivery to link molecules of interest. The bromide allows for covalent attachment to nucleophiles, such as thiols, while the protected carboxylic acid can be deprotected to react with amines.

Q2: What types of molecules can be coupled to the bromide end of the linker?

The bromide (Br) group is a good leaving group and readily undergoes nucleophilic substitution reactions.[1][2][][4] It is particularly effective for reacting with soft nucleophiles, most notably thiol groups (e.g., from cysteine residues in proteins or thiol-modified small molecules) to form a stable thioether bond.[1]

Q3: How is the tert-butyl (tBu) ester deprotected to reveal the carboxylic acid?

The most common method for deprotecting the tert-butyl ester is through acidolysis, typically using trifluoroacetic acid (TFA). A common starting condition is a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature for 1-4 hours.

Q4: What are common coupling reagents for the carboxylic acid end of the linker?

Once deprotected, the terminal carboxylic acid can be coupled to primary amines using standard amide bond formation chemistry. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester. Uronium/aminium-based reagents such as HATU are also highly effective, particularly for more challenging couplings.

Q5: Why is purification of PEGylated compounds often challenging?

PEGylated molecules can be difficult to purify due to their amphipathic nature, often resulting in oily or waxy products that are not amenable to standard crystallization. Furthermore, the heterogeneity of some PEG starting materials can lead to a distribution of product masses, complicating chromatographic separation. Common purification techniques include precipitation in a non-polar solvent like diethyl ether, size-exclusion chromatography (SEC), dialysis, and reverse-phase HPLC. A method involving complexation with magnesium chloride to solidify oily PEG compounds has also been reported to facilitate handling and purification.

Troubleshooting Guides

Section 1: Alkylation Reaction with the Bromide Terminus

Issue 1: Low or No Reaction with a Thiol-Containing Molecule

Possible Cause Suggested Solution Verification Method
Inactive Thiol Ensure the thiol on your molecule is reduced and not oxidized to a disulfide. Pre-treat your molecule with a reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding the PEG linker.Confirm the presence of a free thiol using Ellman's reagent.
Inappropriate Base A mild, non-nucleophilic base is often required to deprotonate the thiol. Use a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added in slight excess (1.1-1.5 equivalents).Monitor the reaction by LC-MS or TLC for the disappearance of starting materials and the appearance of the product.
Suboptimal Solvent The reaction should be conducted in a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.Visually inspect the reaction mixture for any undissolved material.
Low Reaction Temperature While many reactions proceed at room temperature, gentle heating (40-50°C) may be necessary to drive the reaction to completion.Monitor the reaction progress over time at different temperatures.
Section 2: Deprotection of the Tert-Butyl Ester

Issue 2: Incomplete Removal of the t-Butyl Group

Possible Cause Suggested Solution Verification Method
Insufficient Acid or Reaction Time Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor the reaction closely.Check for the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) in the ¹H NMR spectrum.
Degraded TFA Use a fresh, high-quality bottle of TFA. TFA is hygroscopic and can lose its efficacy over time.If the problem persists with fresh TFA, the issue is likely not the reagent quality.
Steric Hindrance The PEG chain or the conjugated molecule may sterically hinder the acid's access to the ester group. Consider using a stronger acid system, such as 4M HCl in dioxane, if compatible with your molecule.Compare the deprotection efficiency of your substrate with a less hindered model compound.

Issue 3: Presence of Unwanted Side Products After Deprotection

Possible Cause Suggested Solution Verification Method
Alkylation by t-Butyl Cation The cleavage of the t-butyl group generates a reactive t-butyl cation that can alkylate electron-rich residues (e.g., tryptophan, methionine).Add a scavenger to the deprotection cocktail to trap the t-butyl cation. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl), they may also be cleaved.Use milder deprotection conditions if possible, such as a lower concentration of TFA or a weaker acid like zinc bromide in DCM.
Section 3: Amide Coupling of the Carboxylic Acid

Issue 4: Low Yield of Amide Product

Possible Cause Suggested Solution Verification Method
Inactive Coupling Reagents Use fresh, high-quality coupling reagents. Carbodiimides like EDC are particularly moisture-sensitive and should be stored in a desiccator.If possible, test the coupling reagents in a model reaction with known reactivity.
Presence of Water Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid.Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
Incorrect Stoichiometry Optimize the ratio of coupling reagents and base. Typically, 1.1-1.5 equivalents of the coupling reagent and the amine are used relative to the carboxylic acid.Perform small-scale test reactions with varying stoichiometries to find the optimal conditions.
Suboptimal pH For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (7.0-8.5). A two-step, one-pot procedure can be beneficial.Monitor the reaction progress by LC-MS under different pH conditions.

Experimental Protocols

Protocol 1: General Procedure for Thiol Alkylation

  • Dissolve the thiol-containing molecule (1 equivalent) in anhydrous DMF.

  • If the molecule is a protein with disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Add this compound (1.5 equivalents) to the solution.

  • Add DIPEA (2 equivalents) and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by reverse-phase HPLC or SEC.

Protocol 2: General Procedure for t-Butyl Ester Deprotection

  • Dissolve the t-butyl ester-PEG conjugate in anhydrous DCM (0.1 M).

  • Prepare the cleavage cocktail: 50% TFA in DCM (v/v). For sensitive substrates, add scavengers (e.g., 2.5% TIS and 2.5% water).

  • Add the cleavage cocktail to the PEG-conjugate solution and stir at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS or ¹H NMR.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and dry under vacuum.

Protocol 3: General Procedure for Amide Coupling using EDC/NHS

  • Dissolve the deprotected PEG-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF.

  • Slowly add the activated PEG-acid solution to the amine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or precipitation.

Visualizations

Reaction_Workflow cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection cluster_coupling Step 3: Amide Coupling A This compound + R-SH B Add Base (DIPEA) in DMF A->B Reactants C R-S-PEG6-CH2COOtBu B->C Product D R-S-PEG6-CH2COOtBu C->D E Add TFA/DCM D->E Starting Material F R-S-PEG6-CH2COOH E->F Deprotected Product G R-S-PEG6-CH2COOH + R'-NH2 F->G H Add EDC/NHS in DMF G->H Reactants I R-S-PEG6-CH2CONH-R' H->I Final Conjugate

Caption: A general experimental workflow for a three-step conjugation.

Troubleshooting_Low_Yield Start Low Coupling Yield Check_Reagents Are coupling reagents fresh? Start->Check_Reagents Check_Anhydrous Are conditions anhydrous? Check_Reagents->Check_Anhydrous Yes Replace_Reagents Use fresh reagents. Check_Reagents->Replace_Reagents No Check_Stoichiometry Is stoichiometry optimized? Check_Anhydrous->Check_Stoichiometry Yes Dry_Solvents Use anhydrous solvents. Check_Anhydrous->Dry_Solvents No Check_pH Is pH optimal? Check_Stoichiometry->Check_pH Yes Optimize_Ratios Run test reactions with varying ratios. Check_Stoichiometry->Optimize_Ratios No Adjust_pH Adjust pH for activation/coupling steps. Check_pH->Adjust_pH No

Caption: A decision tree for troubleshooting low amide coupling yield.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of t-Butyl Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting challenges related to the deprotection of t-butyl groups in Poly(ethylene glycol) (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during this critical step in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for t-butyl ester deprotection from PEG linkers, and what are the typical starting conditions?

The most prevalent method for cleaving t-butyl esters from PEG linkers is acidolysis, most commonly employing trifluoroacetic acid (TFA). A typical starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM), conducted at room temperature for a duration of 2 to 5 hours.[1]

Q2: My t-butyl deprotection reaction is incomplete. What are the likely causes and how can I address this?

Incomplete deprotection is a common challenge. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Reagent: The reaction may not have reached completion. To troubleshoot, you can try increasing the reaction time or using a higher concentration of TFA.[1]

  • Steric Hindrance: The chemical environment surrounding the t-butyl ester can physically block the acid from accessing the cleavage site. This can be influenced by the structure of the conjugated molecule or the PEG linker itself.[1]

  • Poor Reagent Quality: The effectiveness of TFA can be diminished if it has degraded. It is crucial to use fresh, high-quality TFA for deprotection reactions.[1]

To diagnose the issue, it is highly recommended to monitor the reaction's progress using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] A key indicator of successful cleavage in ¹H NMR is the disappearance of the singlet peak corresponding to the t-butyl protons, which typically appears around 1.4 ppm.

Q3: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of t-butyl esters is the generation of a stable tert-butyl cation. This reactive intermediate can lead to unwanted side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan and methionine if they are present in your molecule. To prevent these side reactions, it is highly recommended to add "scavengers" to the cleavage cocktail. These are nucleophilic species that trap the t-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. A widely used scavenger cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.

Q4: Can I selectively remove a t-butyl ester in the presence of a Boc-protecting group?

Selective deprotection of a t-butyl ester while a tert-butoxycarbonyl (Boc) group remains intact is difficult due to their similar lability in acidic conditions. However, it is possible to selectively cleave the N-Boc group in the presence of a t-butyl ester by using milder acidic conditions. For selective cleavage of the t-butyl ester, exploring alternative, milder deprotection methods that do not affect the Boc group is necessary.

Q5: Are there milder alternatives to TFA for cleaving t-butyl esters?

Yes, for sensitive substrates, several milder deprotection methods can be employed:

  • Zinc Bromide in Dichloromethane: A Lewis acid-based method that can be effective.

  • Silica Gel in Refluxing Toluene: This has been shown to be an effective method for cleaving t-butyl esters.

  • Enzymatic Cleavage: Certain lipases and esterases can hydrolyze t-butyl esters under mild conditions.

  • Thermal Deprotection: In some instances, heating the PEG-conjugate in a suitable solvent can induce cleavage.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during t-butyl deprotection.

Diagram: Troubleshooting Workflow for Incomplete t-Butyl Deprotection

G Troubleshooting Workflow for Incomplete t-Butyl Deprotection A Incomplete Deprotection Observed (HPLC/NMR Analysis) B Check Reaction Conditions A->B C Increase Reaction Time B->C Time? D Increase TFA Concentration B->D Concentration? E Verify Reagent Quality (Use Fresh TFA) B->E Quality? F Consider Steric Hindrance B->F Conditions OK C->A Still Incomplete I Problem Resolved C->I Complete D->A Still Incomplete D->I Complete E->A Still Incomplete E->I Complete G Use Stronger Acid System (e.g., 4M HCl in Dioxane) F->G H Modify PEG Linker in Future Syntheses (Increase Length) F->H G->I H->I

Caption: A logical workflow for troubleshooting incomplete t-butyl ester cleavage.

Data Summary Tables

Table 1: Common Deprotection Conditions and Troubleshooting Adjustments

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Reagent 50% TFA in DCMIncrease to 95% TFA or use 4M HCl in 1,4-dioxaneOvercomes resistance to cleavage due to steric hindrance or substrate stability.
Time 2-5 hours at RTExtend reaction time and monitor by HPLC/NMREnsures the reaction proceeds to completion.
Temperature Room TemperatureNot commonly the first parameter to adjust for TFA cleavage.TFA is highly effective at room temperature.
Reagent Quality Fresh, high-purity TFAUse a freshly opened bottle of TFA.Degraded TFA has reduced efficacy.

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Water 2.5% - 5%Traps tert-butyl cations.
Triisopropylsilane (TIS) 2.5% - 5%A highly effective scavenger for tert-butyl cations.
Thioanisole 2.5% - 5%Traps tert-butyl cations, particularly useful for protecting methionine residues.

Experimental Protocols

Protocol 1: Standard t-Butyl Deprotection using TFA
  • Preparation: Dissolve the t-butyl protected PEG-linker in dichloromethane (DCM).

  • Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 50% TFA/DCM mixture).

  • Incubation: Stir the reaction mixture at room temperature for 2-5 hours.

  • Monitoring: Monitor the progress of the deprotection by taking small aliquots, removing the solvent under a stream of nitrogen, and analyzing by HPLC or ¹H NMR.

  • Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Purification: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether. Collect the precipitate by filtration or centrifugation. Further purification can be achieved by chromatography if necessary.

Protocol 2: t-Butyl Deprotection with a Scavenger Cocktail

This protocol is recommended when the molecule contains acid-sensitive residues such as tryptophan or methionine.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Dissolve the t-butyl protected PEG-linker in the cleavage cocktail.

  • Incubation: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up: Remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether. Multiple precipitations may be necessary to remove scavenger byproducts. Size-exclusion chromatography (SEC) can also be used for purification.

Visualizing the Chemistry

Diagram: Acid-Catalyzed Deprotection of a t-Butyl Ester

G Acid-Catalyzed Deprotection of a t-Butyl Ester cluster_0 cluster_1 Side Reaction A R-PEG-O-C(CH3)3 C R-PEG-O(H+)-C(CH3)3 A->C + H+ B H+ D R-PEG-COOH C->D Cleavage E (CH3)3C+ C->E Cleavage F H2C=C(CH3)2 + H+ E->F Elimination H Alkylated Side Product E->H Alkylation G Tryptophan/Methionine G->H Attack

Caption: The mechanism of acid-catalyzed t-butyl ester cleavage and potential side reactions.

References

Preventing side reactions during nucleophilic substitution of Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of Br-PEG6-CH2COOtBu. Our aim is to help you prevent unwanted side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the nucleophilic substitution of this compound?

The primary reaction is a nucleophilic substitution where a nucleophile (Nu⁻) displaces the bromide ion (Br⁻) from the terminal carbon of the PEG chain. This forms a new covalent bond between the nucleophile and the PEG linker. The tert-butyl ester group at the other end of the PEG chain remains intact under typical nucleophilic substitution conditions.

Q2: What are the most common side reactions to be aware of during this procedure?

The main side reactions that can occur are:

  • Elimination Reaction (E1/E2): Instead of substitution, a base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond (an alkene-terminated PEG) and elimination of HBr.[1][2]

  • Hydrolysis of the tert-butyl ester: The tert-butyl ester is sensitive to acidic conditions and can also be cleaved by strong bases, resulting in a carboxylate-terminated PEG.[3][4][5] This can interfere with downstream applications or purification.

  • Hydrolysis of the Bromo-group: In aqueous solutions, water can act as a nucleophile, leading to the formation of a hydroxyl-terminated PEG (HO-PEG6-CH2COOtBu).

Q3: How does the choice of nucleophile affect the reaction?

The nature of the nucleophile is critical. Strong, sterically hindered nucleophiles that are also strong bases can favor elimination over substitution. Conversely, good nucleophiles that are weak bases (e.g., thiols, azides) will favor the desired substitution reaction.

Q4: What is the optimal pH for conducting the nucleophilic substitution?

The optimal pH depends on the nucleophile. For amine nucleophiles, a pH range of 7-9 is generally recommended to ensure the amine is deprotonated and thus nucleophilic. However, excessively high pH can promote elimination and ester hydrolysis. For other nucleophiles like thiols, slightly acidic to neutral pH is often suitable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Competing Elimination Reaction: The base used is too strong or the temperature is too high. 2. Hydrolysis of the Bromo-group: Reaction conducted in a protic or aqueous solvent for an extended period. 3. Degraded this compound Reagent: Improper storage leading to hydrolysis or other degradation.1. Use a non-nucleophilic, sterically hindered base if a base is required. Consider running the reaction at a lower temperature. 2. Use a dry, aprotic solvent such as DMF, DMSO, or acetonitrile. 3. Store the PEG reagent at -20°C under an inert atmosphere and away from moisture.
Presence of Alkene-Terminated PEG Impurity Elimination Side Reaction: Favored by strong bases and high temperatures.- Lower the reaction temperature. - Use a weaker base or a nucleophile that is a weak base. - If a base is necessary, use a non-nucleophilic, sterically hindered base.
Presence of Carboxylic Acid-Terminated PEG Impurity Hydrolysis of the tert-butyl ester: Exposure to acidic conditions (e.g., during workup) or a strong base during the reaction.- Maintain neutral or slightly basic conditions during the reaction. - Avoid acidic workup steps. If purification requires acidic conditions, consider if the t-butyl ester is necessary for subsequent steps.
Multiple Products Observed 1. Nucleophile has multiple reactive sites: The nucleophile can react at different positions. 2. Mixture of Substitution and Elimination Products: Reaction conditions are not optimized to favor one pathway.1. Use a protecting group strategy for the nucleophile to ensure reaction at the desired site. 2. Systematically adjust reaction parameters (temperature, base, solvent) to favor substitution. Monitor reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Thiol Nucleophile

  • Reagent Preparation:

    • Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 10-20 mg/mL.

    • Dissolve the thiol-containing nucleophile in anhydrous DMF.

    • Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in anhydrous DMF.

  • Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound solution.

    • Add 1.1 to 1.5 molar equivalents of the thiol nucleophile.

    • Add 1.5 to 2.0 molar equivalents of DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product.

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Visual Guides

G cluster_main Desired Nucleophilic Substitution (SN2) Reactants This compound + Nu⁻ TransitionState [Nu---C---Br]⁻ Reactants->TransitionState Nucleophilic Attack Product Nu-PEG6-CH2COOtBu + Br⁻ TransitionState->Product Bromide Departure

Diagram 1. Desired SN2 reaction pathway.

G cluster_elimination Side Reaction 1: Elimination (E2) cluster_hydrolysis Side Reaction 2: Ester Hydrolysis Start This compound Elimination_Product CH2=CH-PEG5-CH2COOtBu Start->Elimination_Product + Base - HBr Hydrolysis_Product Br-PEG6-CH2COOH Start->Hydrolysis_Product + H⁺ or OH⁻

Diagram 2. Common side reaction pathways.

G Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Storage Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Check_Stoichiometry Confirm Molar Ratios Start->Check_Stoichiometry Optimize_Temp Lower Reaction Temperature Check_Conditions->Optimize_Temp Change_Solvent Switch to Dry, Aprotic Solvent Check_Conditions->Change_Solvent Change_Base Use Weaker/Non-nucleophilic Base Check_Conditions->Change_Base Adjust_Ratio Optimize Nucleophile/Base Ratio Check_Stoichiometry->Adjust_Ratio Analysis Analyze Product Mixture (LC-MS, NMR) Optimize_Temp->Analysis Change_Solvent->Analysis Change_Base->Analysis Adjust_Ratio->Analysis Purification Purify Desired Product Analysis->Purification

Diagram 3. Troubleshooting workflow.

References

Technical Support Center: Enhancing the Stability of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and provide answers to frequently asked questions encountered during ADC development and experimentation.

Troubleshooting Guide

This guide addresses specific stability challenges you may face with PEGylated ADCs, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Increased Aggregation Post-Conjugation or During Storage Hydrophobic Interactions: The cytotoxic payload is often hydrophobic, and conjugation can increase the overall hydrophobicity of the ADC, leading to self-association.[1][2][3]Optimize Linker Hydrophilicity: Employ more hydrophilic linkers by increasing the PEG chain length (e.g., PEG8, PEG12) or incorporating charged groups to counteract payload hydrophobicity.[1][2] Formulation Adjustment: Add excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to the formulation buffer to stabilize the ADC and reduce non-specific interactions. Control Drug-to-Antibody Ratio (DAR): A high DAR can significantly increase hydrophobicity. Aim for an optimal DAR (typically 2-4) that balances potency and stability.
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence ADC stability. Aggregation is more likely if the pH is near the antibody's isoelectric point.Buffer Screening: Screen a range of pH values and buffer systems (e.g., histidine, citrate, phosphate) to identify the optimal formulation conditions for your specific ADC. Adjusting the ionic strength with salts like NaCl can also minimize electrostatic interactions.
Conjugation Process Stress: The chemical conditions of the conjugation reaction (e.g., presence of organic co-solvents, temperature) can induce conformational changes in the antibody, exposing hydrophobic regions.Immobilization Technology: Consider using "Lock-Release" technology where the antibody is immobilized on a solid support during conjugation. This physically separates the ADC molecules, preventing aggregation at its source.
Premature Drug Release (Deconjugation) in Plasma Linker Instability: Certain linker chemistries may be susceptible to hydrolysis or enzymatic cleavage in the bloodstream, leading to premature release of the payload.Select Stable Linker Chemistry: For PEGylated ADCs, ensure the linkage between the PEG and the payload, as well as the PEG and the antibody, is stable. For cysteine-linked ADCs using maleimide chemistry, hydrolysis of the thiosuccinimide ring can improve stability and prevent a retro-Michael reaction that leads to deconjugation. Optimize Linker Length: Shorter PEG linkers may offer greater stability by keeping the payload shielded by the antibody structure.
Inadequate Analytical Methods: The methods used to assess stability may not be sensitive enough to detect low levels of premature drug release.Employ Robust Analytical Techniques: Utilize sensitive and quantitative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately measure free payload in plasma over time.
Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches Variability in Conjugation Reaction: Inconsistent reaction conditions (e.g., temperature, pH, reagent concentrations) can lead to batch-to-batch variability in DAR.Standardize Conjugation Protocol: Tightly control all parameters of the conjugation reaction. For cysteine-linked ADCs, ensure complete and consistent reduction of disulfide bonds prior to conjugation.
Heterogeneity of the ADC: Traditional conjugation methods to lysine or cysteine residues can result in a heterogeneous mixture of ADC species with different DARs.Site-Specific Conjugation: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR, which can improve consistency and stability.

Frequently Asked Questions (FAQs)

Q1: How does the length of the PEG linker affect the stability of an ADC?

The length of the PEG linker is a critical parameter that influences multiple properties of an ADC. Longer PEG chains generally increase the hydrophilicity of the ADC, which can help to mitigate aggregation caused by hydrophobic payloads and allow for a higher drug-to-antibody ratio (DAR). This enhanced hydrophilicity also contributes to a larger hydrodynamic volume, which can prolong the plasma half-life. However, there is a trade-off, as very long PEG chains might sometimes lead to reduced in vitro potency. Conversely, shorter PEG linkers may enhance stability by keeping the payload more closely associated with the antibody, providing a steric shielding effect. The optimal PEG linker length is specific to the antibody-payload combination and must be determined empirically.

Q2: What is the role of excipients in stabilizing PEGylated ADCs?

Excipients are crucial for preventing aggregation and maintaining the stability of ADCs in formulation. They work through various mechanisms:

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These agents reduce surface tension and can bind to hydrophobic patches on the ADC, preventing self-association and adsorption to surfaces.

  • Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization by forming a glassy matrix.

  • Amino Acids (e.g., Arginine, Glycine): Arginine can suppress aggregation by interacting with hydrophobic regions on the protein surface, while glycine can increase the stability of the native protein structure.

Q3: What are the best analytical methods to assess the stability of my PEGylated ADC?

A combination of orthogonal analytical methods is recommended for a comprehensive stability assessment:

  • Size Exclusion Chromatography (SEC): This is the primary method for quantifying high molecular weight species (aggregates) and fragments.

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio (DAR) distribution for cysteine-linked ADCs, as it separates species based on the hydrophobicity conferred by the conjugated payload.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to assess the stability of the payload and linker and to quantify free drug.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of different ADC species, characterizing degradation products, and quantifying premature drug release in plasma stability studies.

Q4: How can I improve the in vitro plasma stability of my ADC?

Improving in vitro plasma stability involves several strategies:

  • Linker Selection: Choose a linker chemistry that is known to be stable in plasma. For example, non-cleavable linkers generally offer higher plasma stability. If a cleavable linker is required, ensure its cleavage mechanism is not triggered by components in the plasma.

  • Formulation Optimization: The formulation buffer can impact stability. Ensure the pH and excipients are optimized for stability in a plasma-like environment.

  • Site of Conjugation: The site of drug conjugation on the antibody can influence plasma stability. Site-specific conjugation can lead to more stable and homogeneous ADCs.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of PEG linker length and formulation on ADC stability.

Table 1: Impact of PEG Linker Length on ADC Aggregation and DAR

LinkerAverage DARAggregation (%) after 28 days at 40°CReference
FG-ADC (PEG)~4~2.4
VAG-ADC (PEG)~4~2.4
FG-ADC (PEG)~8~12
VAG-ADC (PEG)~8~6
ADC with PEG2 spacer3.9Not specified
ADC with PEG8 spacer2.4Increased vs PEG2

Table 2: Influence of PEG Linker Length on ADC-Induced Toxicity in Rats

LinkerNeutropenia SeverityReticulocyte and Platelet CountLiver Enzyme LevelsSurvival Rate (20 mg/kg dose)Reference
No PEGSevereReducedElevated0%
PEG4SevereReducedElevated15%
PEG8MinimalMinimal effectMinimal effect100%
PEG12MinimalMinimal effectMinimal effect100%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl or Agilent AdvanceBio SEC)

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the separation for a sufficient time (e.g., 15-30 minutes) to allow for the elution of all species. Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the distribution of different drug-loaded species and calculate the average DAR of a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR or Agilent AdvanceBio HIC)

  • HPLC system with a UV detector

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

Methodology:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to approximately 1-2 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-50 minutes) to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.

  • Data Acquisition: Monitor the absorbance at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the relative peak area of each species.

Protocol 3: In Vitro Plasma Stability Assay using LC-MS

Objective: To evaluate the stability of the ADC and quantify the premature release of the payload in plasma over time.

Materials:

  • ADC sample

  • Human, mouse, or rat plasma (frozen or fresh)

  • Incubator at 37°C

  • LC-MS system

  • Reagents for sample preparation (e.g., protein precipitation solution like acetonitrile, immunocapture beads).

Methodology:

  • Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation:

    • For Free Payload Analysis: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

    • For Intact ADC Analysis: Use immunocapture (e.g., with Protein A beads) to isolate the ADC from the plasma.

  • LC-MS Analysis:

    • Analyze the supernatant to quantify the amount of free payload released at each time point.

    • Analyze the captured ADC to assess changes in the DAR or for the presence of degradation products.

  • Data Analysis: Plot the concentration of free payload or the change in average DAR over time to determine the stability of the ADC in plasma.

Visualizations

The following diagrams illustrate key concepts and workflows related to ADC stability.

ADC_Stability_Factors cluster_Factors Factors Influencing ADC Stability cluster_Outcomes Stability Outcomes Linker_Properties Linker Properties Aggregation Aggregation Linker_Properties->Aggregation Deconjugation Premature Deconjugation Linker_Properties->Deconjugation Payload_Properties Payload Properties Payload_Properties->Aggregation Formulation Formulation Formulation->Aggregation Formulation->Deconjugation Conjugation_Process Conjugation Process Conjugation_Process->Aggregation DAR_Heterogeneity DAR Heterogeneity Conjugation_Process->DAR_Heterogeneity

Caption: Key factors influencing the stability outcomes of ADCs.

Experimental_Workflow Start ADC Sample SEC SEC Analysis Start->SEC HIC HIC Analysis Start->HIC Plasma_Stability Plasma Stability Assay (LC-MS) Start->Plasma_Stability Aggregation_Data Quantify Aggregation & Fragments SEC->Aggregation_Data DAR_Data Determine DAR Distribution HIC->DAR_Data Deconjugation_Data Measure Premature Drug Release Plasma_Stability->Deconjugation_Data Stability_Profile Comprehensive Stability Profile Aggregation_Data->Stability_Profile DAR_Data->Stability_Profile Deconjugation_Data->Stability_Profile

References

Technical Support Center: Synthesis and Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Section 1: Synthesis Challenges & Troubleshooting

This section addresses common hurdles during the chemical synthesis of PROTACs, from starting material solubility to final coupling reactions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My functionalized PEG linker shows poor solubility in common organic solvents like DCM and DMF. How can I improve reaction conditions?

A1: This is a frequent issue, as longer PEG chains, despite their aqueous solubility, can be difficult to solubilize in non-polar organic solvents.[1]

  • Solution 1: Solvent Screening: Test a range of more polar aprotic solvents such as DMSO, NMP, or DMA.

  • Solution 2: Co-solvent Systems: Use a mixture of solvents. For example, a small amount of DMSO or DMA can be added to DMF or DCM to improve the solubility of the PEG linker. Start with a 10:1 ratio (e.g., DMF:DMSO) and adjust as needed.

  • Solution 3: Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase solubility. However, monitor the reaction closely to avoid potential degradation of sensitive functional groups.

Q2: I'm observing a low yield in the final amide coupling step between my PEG linker (with a carboxylic acid) and the amine on my E3 ligase ligand. What are the likely causes?

A2: Low yields in amide coupling reactions are common and can stem from several factors.

  • Cause 1: Inefficient Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or electron-deficient amines, standard reagents may be insufficient.

  • Cause 2: Inadequate Base: The base used to deprotonate the amine and neutralize acidic byproducts is crucial. Common bases include DIPEA and triethylamine. An insufficient amount or a base that is too weak can stall the reaction.

  • Cause 3: Steric Hindrance: PROTAC components are often large and complex, leading to significant steric hindrance around the reaction sites.

  • Cause 4: Water Contamination: Amide coupling reagents are highly sensitive to moisture, which can hydrolyze them and quench the reaction. Ensure all solvents and reagents are anhydrous.

Troubleshooting Low Coupling Yield:

Troubleshooting StepRecommended ActionRationale
1. Change Coupling Reagent Switch from standard carbodiimides (e.g., EDC) to a more potent phosphonium- or uronium-based reagent like HATU, HBTU, or PyBOP.These reagents form highly reactive activated esters, which are more effective at overcoming steric hindrance and driving the reaction to completion.
2. Optimize Base Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. Consider a stronger base like 2,4,6-collidine for particularly difficult couplings.Proper base selection is essential for activating the coupling reagents and ensuring the amine component is sufficiently nucleophilic.
3. Increase Reaction Time/Temp Extend the reaction time from a few hours to overnight. If stability allows, increase the temperature to 40-50 °C.Provides more time and energy for sterically hindered components to react.
4. Check Reagent Quality Use fresh, high-purity coupling reagents and anhydrous solvents.Moisture and reagent degradation are common causes of reaction failure.

Section 2: Purification Challenges & Troubleshooting

Purification is often the most challenging step in obtaining a high-purity PEGylated PROTAC. This section covers common issues encountered during HPLC purification and subsequent handling.

Frequently Asked Questions (FAQs) - Purification

Q1: My PROTAC shows a very broad peak or significant tailing during reverse-phase HPLC (RP-HPLC) purification. What's causing this?

A1: Peak broadening and tailing are common with large, flexible PEGylated molecules.[2]

  • Cause 1: Conformational Flexibility: The PEG linker's flexibility can lead to the PROTAC existing as a mixture of conformers in solution, which interact differently with the stationary phase, causing peak broadening.

  • Cause 2: Secondary Interactions: If the PROTAC has basic functional groups (e.g., piperazine), they can interact with residual free silanol groups on the C18 column, leading to peak tailing.

  • Cause 3: Suboptimal Mobile Phase: The choice of acid modifier in the mobile phase can significantly impact peak shape.

Q2: How can I improve the peak shape of my PEGylated PROTAC in RP-HPLC?

A2:

  • Solution 1: Increase Column Temperature: Heating the column (e.g., to 40-60 °C) can improve peak shape.[2] This provides more thermal energy, leading to faster kinetics of interaction between the PROTAC and the stationary phase and reducing the impact of multiple conformers.

  • Solution 2: Change Mobile Phase Additive: If using trifluoroacetic acid (TFA), which can cause ion-pairing, switch to formic acid (FA). Formic acid is a better choice for mass spectrometry (MS) detection and can sometimes improve peak shape for basic compounds.

  • Solution 3: Adjust Gradient: A shallower gradient can provide better resolution and sharper peaks by allowing more time for the molecule to interact with the stationary phase.

Q3: My PROTAC has poor UV absorbance, making it difficult to detect during HPLC. What are my options?

A3: This is a common issue, as the PEG linker itself has no UV chromophore.[2] Detection relies on the warhead and E3 ligase ligand.

  • Solution 1: Use an Alternative Detector: The best solution is to use a mass-independent detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for detecting non-UV active compounds.[2]

  • Solution 2: Mass Spectrometry (MS) Detection: Using a mass spectrometer as the detector provides both detection and mass confirmation, which is ideal for PROTAC analysis.

  • Solution 3: Wavelength Selection: If you must use a UV detector, ensure you are monitoring at the lambda max (λmax) of your warhead or E3 ligase ligand, even if the absorbance is low.

Q4: I'm struggling with aggregation of my purified PROTAC when I remove the organic solvent. How can I prevent this?

A4: PROTACs are large molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low aqueous solubility and aggregation.

  • Solution 1: Add Co-solvents: After purification, formulate your PROTAC in a buffer system containing a small percentage of an organic co-solvent like DMSO or ethanol (e.g., 1-5%) to maintain solubility.

  • Solution 2: Use Stabilizing Excipients: Consider adding stabilizing agents such as PEG 400 or cyclodextrins to your final formulation to improve solubility.

  • Solution 3: pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Adjusting the buffer pH away from the molecule's isoelectric point can increase solubility.

  • Solution 4: Flash Freezing and Lyophilization: Instead of removing the solvent via rotary evaporation, lyophilize (freeze-dry) the HPLC fractions containing your product. This often yields a fine powder that is easier to handle and dissolve than a film or oil.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Amide Coupling for PROTAC Synthesis (HATU-mediated)

This protocol describes a general procedure for the final coupling step.

  • Preparation: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-containing component (1.0 eq) and the carboxylic acid-containing component (1.1 eq) in anhydrous DMF or DMSO.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes.

  • Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution to the reaction mixture dropwise.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: RP-HPLC Purification of a PEGylated PROTAC

This protocol provides a starting point for purifying a PROTAC.

  • System: Preparative HPLC with a C18 column (e.g., 10 µm particle size, 19 x 250 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (FA).

  • Detection: UV at the λmax of the warhead/E3 ligase ligand and/or ELSD/CAD/MS.

  • Procedure:

    • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF. Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient must be determined empirically.

    • Fraction Collection: Collect fractions based on the detector signal corresponding to the target product.

    • Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.

    • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

Workflow and Troubleshooting Diagrams

PROTAC_Synthesis_Workflow General PROTAC Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Start: Ligand-Linker & Warhead Coupling Step-wise Coupling (e.g., Amide formation) Start->Coupling Reagents, Solvents Crude Crude PROTAC Coupling->Crude TS1 Issue: Low Solubility? -> Change Solvents (DMSO) Coupling->TS1 TS2 Issue: Low Yield? -> Use HATU/PyBOP Coupling->TS2 PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Dissolve & Filter Analysis Fraction Analysis (LC-MS) PrepHPLC->Analysis TS3 Issue: Broad Peak? -> Heat Column, Change Modifier PrepHPLC->TS3 Lyophilize Lyophilization Analysis->Lyophilize Pool pure fractions Final Pure PROTAC Powder Lyophilize->Final TS4 Issue: Aggregation? -> Add Co-solvent, Lyophilize Lyophilize->TS4 QC Purity & Identity Check (NMR, HRMS) Final->QC HPLC_Troubleshooting_Tree Troubleshooting Poor HPLC Peak Shape Start Problem: Broad or Tailing Peak in RP-HPLC Q1 Is the column temperature above ambient (e.g., >30°C)? Start->Q1 A1_No Action: Increase column temperature to 40-60°C Q1->A1_No No A1_Yes Are you using TFA as a mobile phase modifier? Q1->A1_Yes Yes Solution Improved Peak Shape A1_No->Solution A2_Yes Action: Switch to 0.1% Formic Acid (FA) A1_Yes->A2_Yes Yes A2_No Is the gradient slope steep (e.g., >5% per minute)? A1_Yes->A2_No No A2_Yes->Solution A3_Yes Action: Decrease gradient slope (make it shallower) A2_No->A3_Yes Yes A3_No Consider secondary interactions. Try a different column chemistry (e.g., Phenyl-Hexyl). A2_No->A3_No No A3_Yes->Solution A3_No->Solution

References

Br-PEG6-CH2COOtBu storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Br-PEG6-CH2COOtBu, a heterobifunctional PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at temperatures between -5°C and -20°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation. Some suppliers of similar PEG linkers recommend storage at -80°C for solutions in solvents.[2][3]

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is best practice to store the compound under the recommended conditions immediately. When preparing to use the reagent, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For weighing and dispensing, especially for small quantities, it is advisable to work in a controlled environment, such as a glove box with an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to air and humidity.

Q3: In which solvents is this compound soluble?

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following table summarizes the key recommendations.

ParameterRecommendationRationale
Temperature -5°C to -20°C (solid)[1] or -80°C (in solvent)Minimizes degradation over time.
Light Store in the dark, in an opaque container.Prevents light-induced degradation.
Moisture Store in a desiccated environment.Prevents hydrolysis of the ester and potential reactions with the bromo group.
Atmosphere Handle under an inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and reaction with atmospheric moisture.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Low or No Conjugation to Amines or Thiols

Possible Causes:

  • Degraded Reagent: Improper storage or handling may have led to the degradation of the this compound.

  • Incorrect Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation reaction. Bromo-PEG linkers are known to react with nucleophiles like thiols.

  • Steric Hindrance: The nucleophilic group on the target molecule may be sterically hindered, preventing efficient reaction with the PEG linker.

  • Competing Reactions: The presence of other nucleophiles in the reaction mixture can compete with the intended conjugation.

Troubleshooting Steps:

  • Verify Reagent Integrity: Use a fresh vial of this compound or test the reactivity of the current stock with a simple, known nucleophile.

  • Optimize Reaction pH: For reactions with thiols, a slightly basic pH (around 7.5-8.5) is generally recommended to facilitate the formation of the more nucleophilic thiolate anion.

  • Adjust Temperature and Time: While some reactions proceed at room temperature, gentle heating or extended reaction times may be necessary to drive the conjugation to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Use a Longer PEG Linker: If steric hindrance is suspected, consider using a similar linker with a longer PEG chain to increase the distance between the reactive group and the core of your molecule.

  • Purify Reactants: Ensure that all reactants and buffers are free from extraneous nucleophiles.

Issue 2: Incomplete Cleavage of the Tert-Butyl (tBu) Ester

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely deprotect the tert-butyl ester.

  • Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed to completion.

  • Steric Hindrance: The ester group may be in a sterically hindered environment.

  • Poor Quality Reagents: The acid used for deprotection (e.g., trifluoroacetic acid - TFA) may be of poor quality or degraded.

Troubleshooting Steps:

  • Increase Acid Concentration: A common method for tert-butyl ester cleavage is treatment with TFA. If cleavage is incomplete, consider increasing the concentration of TFA in the reaction mixture (e.g., from 50% to 95% in a solvent like dichloromethane).

  • Extend Reaction Time: Monitor the reaction by TLC, LC-MS, or NMR to determine the optimal reaction time.

  • Consider Alternative Deprotection Methods: For particularly stubborn cases, other acidic conditions or enzymatic cleavage could be explored, though specific protocols for this compound are not detailed in the provided results.

  • Use Fresh Reagents: Always use high-quality, fresh TFA for deprotection reactions.

Issue 3: Observation of Side Products

Possible Causes:

  • Alkylation of Sensitive Residues: During acidic cleavage of the tert-butyl ester, the resulting tert-butyl cation is a reactive intermediate that can alkylate electron-rich amino acid residues like tryptophan and methionine.

  • Hydrolysis of the Linker: Prolonged exposure to harsh acidic or basic conditions can lead to the hydrolysis of the PEG linker itself, although PEGs are generally stable.

Troubleshooting Steps:

  • Use Scavengers: To prevent alkylation by the tert-butyl cation during deprotection, add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Optimize Cleavage Conditions: Use the mildest acidic conditions and the shortest reaction time necessary to achieve complete deprotection to minimize side reactions.

Experimental Workflow & Signaling Pathways

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the use of this compound.

G General Workflow for Bioconjugation with this compound cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Deprotection cluster_3 Analysis A Dissolve this compound in anhydrous solvent (e.g., DMF, DMSO) C React this compound with target molecule under optimized conditions (pH, temp, time) A->C B Prepare target molecule (e.g., protein, small molecule) B->C D Purify the conjugate (e.g., HPLC, SEC) C->D E Cleave tBu-ester with acid (e.g., TFA with scavengers) D->E F Purify the final product E->F G Characterize the final conjugate (e.g., LC-MS, NMR) F->G

Caption: A typical workflow for bioconjugation using this compound.

G Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield CheckReagent Is the this compound reagent fresh and properly stored? Start->CheckReagent YesReagent Yes CheckReagent->YesReagent Yes NoReagent No CheckReagent->NoReagent No CheckConditions Are the reaction conditions (pH, temp, time) optimal? YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No CheckSterics Is steric hindrance a possibility? YesSterics Yes CheckSterics->YesSterics Yes NoSterics No CheckSterics->NoSterics No CheckPurity Are reactants and buffers pure? YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No YesReagent->CheckConditions SolutionReagent Use a fresh batch of the reagent. NoReagent->SolutionReagent YesConditions->CheckSterics SolutionConditions Optimize reaction conditions. NoConditions->SolutionConditions SolutionSterics Consider a longer PEG linker. YesSterics->SolutionSterics NoSterics->CheckPurity End Problem Solved YesPurity->End SolutionPurity Purify all components. NoPurity->SolutionPurity SolutionReagent->End SolutionConditions->End SolutionSterics->End SolutionPurity->End

References

Methods for monitoring the progress of Br-PEG6-CH2COOtBu reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring the progress of reactions involving Br-PEG6-CH2COOtBu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a this compound reaction?

A1: The most common and effective methods for monitoring the progress of reactions with this compound include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages for tracking the consumption of starting materials and the formation of the desired PEGylated product.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively assess reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of a new spot for the product.[1][2] The difference in polarity between the starting bromide and the likely more polar product will result in different retardation factors (Rf values).

Q3: What should I look for in an NMR spectrum to confirm the reaction is proceeding?

A3: In ¹H NMR spectroscopy, you should monitor the disappearance of the signal corresponding to the protons adjacent to the bromine atom in this compound and the appearance of new signals corresponding to the protons in the newly formed bond of your product.[3][4][5] Changes in the chemical shifts of the PEG backbone protons can also indicate a successful reaction.

Q4: Can HPLC be used for quantitative analysis of my reaction?

A4: Yes, HPLC is a powerful technique for both qualitative and quantitative analysis of PEGylation reactions. By developing a suitable method, you can separate the starting material, product, and any byproducts. Using a standard curve, you can quantify the concentration of each species over time to determine the reaction kinetics and final yield.

Q5: How does Mass Spectrometry help in monitoring these reactions?

A5: Mass Spectrometry (MS) is invaluable for confirming the identity of the PEGylated product by determining its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. You would look for a peak corresponding to the mass of your target molecule plus the mass of the -PEG6-CH2COOtBu fragment.

Troubleshooting Guides

Troubleshooting by Analytical Method
Problem Possible Cause Suggested Solution
TLC: No new product spot is visible. The reaction has not started or is very slow.- Check reaction temperature and catalyst (if any).- Ensure all reagents are pure and dry.- Increase reaction time.
The product has a similar Rf to the starting material.- Try different solvent systems with varying polarities.- Use a staining agent that selectively visualizes the product or starting material.
NMR: Starting material signals are still prominent after the expected reaction time. Incomplete reaction.- Extend the reaction time.- Increase the molar excess of one of the reactants.- Check for the presence of inhibitors (e.g., water, oxygen).
Signal overlap is making interpretation difficult.- Use a higher field NMR spectrometer for better resolution.- Consider using 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.
HPLC: Multiple unexpected peaks appear in the chromatogram. Formation of byproducts or impurities in starting materials.- Analyze starting materials for purity before the reaction.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.- Use a gradient elution method for better separation.
Poor peak shape or resolution.- Adjust the mobile phase composition and gradient.- Ensure the column is properly conditioned and not overloaded.- Check for interactions between the analyte and the column matrix.
MS: The expected product mass is not detected. The product is not being formed or is unstable under the ionization conditions.- Confirm reaction progress with an orthogonal technique like TLC or NMR.- Try a softer ionization technique (e.g., ESI vs. MALDI).- Check for fragmentation of the product in the mass spectrometer.

Experimental Protocols

General Protocol for Monitoring a this compound Reaction by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Apply the Samples:

    • In the "SM" lane, spot a dilute solution of your starting material (the molecule to be PEGylated).

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate, iodine).

  • Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot indicate that the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed different from the starting material.

Visualizations

Reaction_Monitoring_Workflow Experimental Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction with This compound take_aliquot Take Aliquot at Time Points start->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis nmr_analysis NMR Analysis take_aliquot->nmr_analysis hplc_analysis HPLC Analysis take_aliquot->hplc_analysis ms_analysis MS Analysis take_aliquot->ms_analysis is_complete Is Reaction Complete? tlc_analysis->is_complete nmr_analysis->is_complete hplc_analysis->is_complete ms_analysis->is_complete workup Proceed to Workup and Purification is_complete->workup Yes troubleshoot Troubleshoot Reaction is_complete->troubleshoot No troubleshoot->start Adjust Conditions & Continue

Caption: Workflow for monitoring a PEGylation reaction.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Reactions cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_reassess Reassessment incomplete_reaction Incomplete Reaction (Based on TLC/NMR/HPLC) cause1 Reagent Purity/Activity incomplete_reaction->cause1 cause2 Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->cause2 cause3 Stoichiometry incomplete_reaction->cause3 cause4 Presence of Inhibitors (e.g., water) incomplete_reaction->cause4 solution1 Verify Reagent Quality cause1->solution1 solution2 Optimize Conditions cause2->solution2 solution3 Adjust Reactant Ratios cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4 re_monitor Re-monitor Reaction solution1->re_monitor solution2->re_monitor solution3->re_monitor solution4->re_monitor

Caption: Logical flow for troubleshooting incomplete reactions.

References

Technical Support Center: Strategies to Reduce Aggregation of ADCs with Hydrophobic Payloads

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Antibody-Drug Conjugates (ADCs), particularly those containing hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order species, ranging from soluble dimers to insoluble precipitates.[1] This is a critical quality attribute (CQA) that must be controlled because aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and an increased risk of immunogenicity in patients.[1][2] Furthermore, significant aggregation can cause manufacturing challenges, such as product loss during purification, which impacts process economics.[1][2]

Q2: Why are ADCs with hydrophobic payloads more susceptible to aggregation?

A2: The conjugation of highly hydrophobic small molecule drugs to a monoclonal antibody (mAb) significantly increases the overall surface hydrophobicity of the protein. This increased hydrophobicity can destabilize the native structure of the antibody and create "hydrophobic patches" on its surface. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules interact, leading to self-association and aggregation. This propensity to aggregate is often directly correlated with the hydrophobicity of the payload and the drug-to-antibody ratio (DAR).

Q3: What is the impact of the Drug-to- Antibody Ratio (DAR) on aggregation?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing ADC stability. Generally, a higher DAR, especially with a hydrophobic payload, leads to a greater increase in the ADC's overall hydrophobicity and a higher propensity for aggregation. Studies have shown that ADCs with very high DARs (e.g., 9-10) can exhibit rapid clearance from circulation and increased accumulation in the liver, which is often linked to their aggregation state. Finding a balance that maximizes efficacy while minimizing aggregation is a key goal in ADC development.

Troubleshooting Guides

Problem 1: My ADC shows significant precipitation immediately after the conjugation reaction.

This issue often points to problems with the conjugation process itself, where the conditions favor rapid aggregation.

Potential Cause Recommended Solution & Rationale
High localized concentration of hydrophobic payload/solvent Add the dissolved payload-linker solution slowly to the antibody solution with gentle, controlled mixing. This prevents localized high concentrations of organic solvent (like DMSO) and the hydrophobic payload, which can cause immediate protein denaturation and precipitation.
Unfavorable conjugation buffer conditions (pH, co-solvents) The optimal buffer conditions for the conjugation chemistry may not be optimal for antibody stability. Perform buffer screening to find a pH and buffer system that maintains antibody stability while allowing for an efficient conjugation reaction. For instance, many ADCs are stable in a histidine buffer around pH 6.
High intermolecular interactions during conjugation Physically separate the antibody molecules during conjugation. One advanced strategy is "Lock-Release" technology, where antibodies are immobilized on a solid support (e.g., a resin) during the conjugation step. This prevents antibodies from interacting and aggregating while they are in the chemically unfavorable conjugation environment.
Problem 2: I am observing a gradual increase in aggregates during storage and formulation.

This suggests that the formulation is not adequately stabilizing the ADC over time. The focus here should be on optimizing the formulation buffer and excipients.

Potential Cause Recommended Solution & Rationale
Suboptimal buffer pH or ionic strength Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation. This is often determined by monitoring the percentage of monomer via Size Exclusion Chromatography (SEC) after incubation under various conditions.
Inadequate stabilization from excipients Screen a panel of stabilizing excipients. Certain surfactants, sugars, and amino acids can act as stabilizers to reduce non-specific interactions. Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation. Sugars like trehalose and sucrose, and amino acids like glycine or arginine, can also enhance stability.
Thermal or physical stress Protect the ADC from physical stresses like shaking and exposure to light, as these can accelerate degradation and aggregation. Ensure storage at the recommended temperature. If solution stability is a persistent issue, consider lyophilization (freeze-drying) to create a stable powder form.
Problem 3: My high-DAR species are selectively aggregating, leading to a heterogeneous product.

This is a common challenge due to the increased hydrophobicity of higher-DAR species. The solution often involves modifying the ADC at the molecular level.

Potential Cause Recommended Solution & Rationale
High hydrophobicity from random conjugation Employ site-specific conjugation technologies. These methods attach the payload to specific, engineered sites on the antibody, such as engineered cysteines (THIOMABs) or glycans. This produces a more homogeneous ADC with a defined DAR (e.g., DAR 2 or 4), which often improves stability, pharmacokinetics, and the therapeutic index.
Inherently hydrophobic payload and/or linker Modify the linker or payload to increase hydrophilicity. Incorporating hydrophilic moieties like polyethylene glycol (PEG) chains or charged groups (e.g., sulfonates) into the linker can effectively "mask" the payload's hydrophobicity and reduce the ADC's tendency to aggregate. Novel technologies like the chito-oligosaccharide ChetoSensar™ can also dramatically increase ADC solubility.
High average DAR Re-evaluate the target DAR. While a higher DAR can increase potency, it may come at the cost of stability and manufacturability. An optimal balance must be found. Preclinical studies suggest that maytansinoid ADCs with a DAR of 2 to 6 have a better therapeutic index than those with very high DARs.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing ADC aggregation.

Table 1: Effect of Payload Hydrophobicity on ADC Aggregation Data derived from a study using surrogate payloads with varying hydrophobicity conjugated to a model mAb.

Surrogate Payload Calculated logP (Hydrophobicity) % Monomer by SEC-HPLC Change in Melting Temp (ΔTm, °C)
Payload 1 (Low)2.598%-1.5
Payload 2 (Medium)4.092%-3.0
Payload 3 (High)5.585%-5.2
(Source: Adapted from principles described in Molecular Pharmaceutics, demonstrating a direct correlation between payload hydrophobicity, increased aggregation (lower % monomer), and decreased thermal stability.)

Table 2: Impact of Excipients on Preventing Aggregation of a Model ADC Data represents the percentage of high molecular weight species (HMWS) after thermal stress in different formulations.

Excipient Concentration % HMWS (Aggregates)
None (Control)-15.2%
Polysorbate 200.02% (w/v)4.5%
Sucrose5% (w/v)8.1%
L-Arginine100 mM6.3%
Polysorbate 20 + Sucrose0.02% + 5%2.8%
(Source: Illustrative data based on common formulation strategies and the stabilizing effects of excipients.)

Visualizations

Diagrams of Key Concepts and Workflows

G Troubleshooting Workflow for ADC Aggregation observe Observation: ADC Aggregation Detected (e.g., via SEC, DLS) char Characterize Aggregation: - Quantify % Aggregates (SEC-MALS) - Determine DAR Profile (HIC) observe->char root_cause Identify Root Cause char->root_cause conjugation Conjugation Process Issue root_cause->conjugation During Conjugation? formulation Formulation Instability root_cause->formulation During Storage? molecular Inherent Molecular Property root_cause->molecular High DAR Species? sol_conj Solution: - Optimize conjugation buffer/pH - Slow reagent addition - Implement solid-phase conjugation conjugation->sol_conj sol_form Solution: - Screen excipients (surfactants, sugars) - Optimize formulation buffer pH - Consider lyophilization formulation->sol_form sol_mol Solution: - Use site-specific conjugation - Engineer hydrophilic linkers/payloads - Optimize DAR molecular->sol_mol

Caption: A logical workflow for troubleshooting ADC aggregation.

G Strategies to Mitigate Hydrophobicity-Driven Aggregation adc Hydrophobic ADC conjugation Conjugation Strategy adc->conjugation linker Linker/Payload Design adc->linker formulation Formulation Strategy adc->formulation sub_conj1 Site-Specific Conjugation (e.g., THIOMAB) conjugation->sub_conj1 sub_conj2 Controlled DAR conjugation->sub_conj2 sub_linker1 Hydrophilic Linkers (PEG) linker->sub_linker1 sub_linker2 Hydrophilic Payloads linker->sub_linker2 sub_form1 Add Surfactants (e.g., Polysorbate) formulation->sub_form1 sub_form2 Add Stabilizers (Sugars, Amino Acids) formulation->sub_form2 sub_form3 Optimize pH / Buffer formulation->sub_form3 stable_adc Stable, Monomeric ADC sub_conj1->stable_adc sub_conj2->stable_adc sub_linker1->stable_adc sub_linker2->stable_adc sub_form1->stable_adc sub_form2->stable_adc sub_form3->stable_adc

Caption: Key strategies for enhancing ADC stability.

Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-MALS)

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful method for accurately quantifying aggregates and determining their absolute molar mass.

  • System Preparation:

    • Column: Use a suitable SEC column for proteins (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC 300Å).

    • Mobile Phase: Equilibrate the column with a filtered and degassed mobile phase, typically the formulation buffer or a phosphate-buffered saline (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs, adding a small amount of organic solvent (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase may be necessary to prevent secondary interactions with the column matrix.

    • Flow Rate: Set a constant flow rate (e.g., 0.5 mL/min).

    • Detectors: Ensure that the UV, MALS, and differential Refractive Index (dRI) detectors are warmed up and stable.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume (e.g., 20-100 µL) of the prepared sample.

    • Collect UV (280 nm), light scattering, and refractive index data throughout the run.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments.

    • Use specialized software (e.g., ASTRA) to calculate the molar mass of each species across the elution peak using the data from the MALS and dRI detectors.

    • The percentage of aggregate is calculated based on the area of the aggregate peaks relative to the total peak area from the UV or dRI chromatogram.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) Profile by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity under non-denaturing conditions, making it the gold standard for determining the DAR distribution.

  • System Preparation:

    • Column: Use a HIC column with appropriate hydrophobicity (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

    • System: Use a bio-inert HPLC system to prevent corrosion from the high-salt mobile phases.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Acquisition:

    • Inject the sample onto the column, which has been pre-equilibrated with Mobile Phase A.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 30 minutes).

    • Monitor the elution profile via UV absorbance at 280 nm.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.

    • Integrate the area of each peak.

    • The average DAR is calculated as a weighted average of the different species: Average DAR = Σ (Peak Area_i × DAR_i) / Σ (Total Peak Area_i)

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of PROTACs: A Focus on PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design and rigorous validation of Proteolysis Targeting Chimeras (PROTACs) are paramount to the development of effective targeted protein degraders. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of analytical methods for validating PROTACs, with a specific focus on those synthesized using polyethylene glycol (PEG) linkers, such as those derived from Br-PEG6-CH2COOtBu, and contrasts them with alternative linker technologies.

The Central Role of the Linker in PROTAC Function

The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the target protein and the E3 ligase, influencing the efficiency of ubiquitination and subsequent degradation by the proteasome.

Comparison of Common PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as alkyl and PEG chains, are the most commonly used due to their synthetic accessibility and the ease of modifying their length.[1] Rigid linkers, often containing cyclic structures, offer conformational constraints that can lead to more potent degradation by pre-organizing the PROTAC into a bioactive conformation.[1]

Linker TypeAdvantagesDisadvantages
PEG Linkers - Improved hydrophilicity and solubility.- Enhanced cell permeability.[2]- Biocompatible.- Potential for lower metabolic stability.- Can be more synthetically challenging and costly compared to alkyl chains.
Alkyl Linkers - High degree of conformational flexibility.- Synthetically straightforward.- Generally hydrophobic, which can negatively impact solubility.- High flexibility can lead to an entropic penalty upon binding.
Rigid Linkers - Can enhance metabolic stability.- May pre-organize the PROTAC into a more potent conformation.- Less conformational flexibility can hinder ternary complex formation if not optimally designed.

Analytical Methods for PROTAC Validation

A multi-faceted analytical approach is essential to fully characterize a synthesized PROTAC and validate its function. Key analytical techniques include mass spectrometry, NMR spectroscopy, HPLC, surface plasmon resonance, and various cellular assays.

Structural and Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of a synthesized PROTAC. Reversed-phase HPLC is commonly used to separate the PROTAC from any unreacted starting materials or byproducts. The purity is determined by integrating the peak area of the PROTAC relative to the total peak area in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized PROTAC. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Native mass spectrometry can be employed to study the formation of the ternary complex in a label-free manner.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of the PROTAC molecule. 1H and 13C NMR spectra are used to confirm the chemical structure and ensure the correct connectivity of the warhead, linker, and E3 ligase ligand. NMR can also be used to study the conformation of the PROTAC in solution.

Functional Validation: Ternary Complex Formation and Protein Degradation

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase individually (binary interactions) and as a ternary complex. A key parameter derived from SPR analysis is the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1) is often associated with more stable and effective ternary complexes.

Western Blotting: This is a standard and widely used method to quantify the degradation of the target protein in cells following treatment with a PROTAC. The intensity of the band corresponding to the target protein is compared between treated and untreated cells, with a loading control used to ensure equal protein loading.

In-Cell Ubiquitination Assays: These assays confirm that the degradation of the target protein is occurring through the ubiquitin-proteasome pathway. This can be assessed by immunoprecipitating the target protein and then performing a Western blot to detect its ubiquitination status.

Comparative Performance Data: PEG6 Linker vs. Other Linkers

The following tables summarize representative experimental data comparing the performance of PROTACs with a PEG6 linker to those with other linker types. The data for the PEG6 linker is based on a Bruton's tyrosine kinase (BTK)-targeting PROTAC, RC-1.

Table 1: Comparison of Degradation Potency (DC50) and Efficacy (Dmax)

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG6 BTKK562~100>90
Alkyl/EtherTBK1-396
Rigid (Piperazine)BRD4-15>98

Table 2: Comparison of Ternary Complex Cooperativity

Linker TypePROTAC SystemCooperativity (α)Reference
PEG BRD4 / VHLHigh positive cooperativity
AlkylBTK / CRBNVaried (can be cooperative or non-cooperative)

Experimental Protocols

General Protocol for PROTAC Synthesis with a this compound Linker

This protocol describes a general approach for synthesizing a PROTAC using a PEG6 linker. The specific reaction conditions may need to be optimized based on the warhead and E3 ligase ligand being used.

  • Functionalization of the Linker: The tert-butyl ester of the this compound linker is typically hydrolyzed to the corresponding carboxylic acid using an acid such as trifluoroacetic acid (TFA).

  • Coupling of the First Ligand: The carboxylic acid of the linker is then activated using a coupling reagent (e.g., HATU, HOBt) and reacted with an amine-functionalized warhead or E3 ligase ligand in the presence of a base (e.g., DIPEA). The reaction is monitored by LC-MS.

  • Purification: The resulting intermediate is purified by column chromatography or preparative HPLC.

  • Coupling of the Second Ligand: The bromine atom on the other end of the PEG linker is then displaced by a nucleophilic group (e.g., an amine or thiol) on the second ligand (E3 ligase ligand or warhead, respectively).

  • Final Purification: The final PROTAC product is purified by preparative HPLC to achieve high purity.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD). In a separate experiment, inject the target protein over a surface with immobilized PROTAC to determine its binary affinity.

  • Ternary Complex Formation: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. The cooperativity factor (α) is calculated as the ratio of the binary KD of the weaker binding partner to the ternary KD.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ub Ubiquitin Proteasome Proteasome POI->Proteasome Degraded by E3->POI Transfers Ub

Caption: The mechanism of action for a PROTAC, involving ternary complex formation, ubiquitination, and proteasomal degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: A typical experimental workflow for analyzing protein degradation using Western blotting.

Linker_Comparison_Logic cluster_0 Linker Type cluster_1 Key Properties PEG PEG Linker Solubility Solubility PEG->Solubility Increases Permeability Permeability PEG->Permeability Can Increase Alkyl Alkyl Linker Alkyl->Solubility Decreases Rigid Rigid Linker Stability Metabolic Stability Rigid->Stability Increases Potency Degradation Potency Rigid->Potency Can Increase

Caption: Logical relationships between different PROTAC linker types and their key physicochemical and biological properties.

References

A Comparative Guide to Br-PEG6-CH2COOtBu and Other PEG Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and therapeutic window. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs.[1][] This guide provides an objective comparison of the non-cleavable Br-PEG6-CH2COOtBu linker with other commonly employed PEG linkers in ADC development, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional PEG linker featuring a bromo group for initial conjugation and a tert-butyl protected carboxylic acid. The PEG6 moiety enhances hydrophilicity, which can mitigate aggregation, a common issue with hydrophobic drug payloads.[] The tert-butyl ester serves as a protecting group, which upon cleavage, reveals a carboxylic acid for subsequent payload conjugation. This linker is designed to form a stable, non-cleavable linkage within the final ADC construct.

The Role of PEG Linkers in ADCs

PEG linkers offer several advantages in ADC development:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of the cytotoxic payload, improving the solubility and reducing the aggregation propensity of the ADC.[]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life.[3]

  • Reduced Immunogenicity: The PEG chain can shield the linker-payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's properties.

Comparative Analysis of PEG Linkers

The choice of a PEG linker depends on the specific antibody, payload, and desired therapeutic outcome. A key distinction is between non-cleavable and cleavable linkers.

  • Non-cleavable Linkers: These linkers, such as those derived from this compound, form a stable bond between the antibody and the payload. The release of the cytotoxic drug relies on the complete lysosomal degradation of the antibody-linker-drug conjugate within the target cancer cell. This approach generally leads to higher plasma stability and a wider therapeutic window.

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH, reducing conditions, or the presence of specific enzymes. While potentially offering more potent bystander killing effects, they may exhibit lower plasma stability.

The length of the PEG chain is another critical parameter. Shorter PEG chains may offer a balance between improved hydrophilicity and minimal impact on antibody binding affinity, while longer chains can further enhance solubility and circulation half-life, though sometimes at the cost of reduced in vitro potency.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a comparison of different PEG linker strategies. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.

Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Linker TypePEG LengthPayloadTarget Cell LineIC50 (nM)Reference
Non-cleavablePEG6 (analogous)MMADBxPC3~1
Non-cleavableNo PEG (SMCC)DM1SK-BR-30.03
Cleavable (vc-PABC)No PEGMMAEKarpas-299~0.01
Non-cleavablePEG8MMAENCI-N870.1-1
Cleavable (dipeptide)PEG24MMAENCI-N870.01-0.1

Table 2: Comparison of Pharmacokinetic Parameters of ADCs with Different PEG Linkers

Linker TypePEG LengthClearance (mL/day/kg)Half-life (t½, days)Reference
Non-cleavablePEG6 (analogous)Not specified~4.5 (stable in plasma)
Non-cleavableNo PEG (SMCC)~1.5~4
Cleavable (vc-PABC)No PEG~2.5~3
Non-cleavablePEG8Decreased vs. no PEGIncreased vs. no PEG
Pendant(PEG12)2Lower than linear PEG24Longer than linear PEG24

Table 3: Comparison of ADC Stability with Different PEG Linkers

Linker TypePEG LengthStability AssayOutcomeReference
Non-cleavablePEG6 (analogous)Mouse Plasma IncubationStable over 4.5 days
Non-cleavableNo PEG (SMCC)Human Plasma IncubationHigh stability
Cleavable (hydrazone)No PEGHuman Plasma IncubationLower stability, premature release
Non-cleavablePEG8In vivo rodent modelImproved stability over no PEG
Pendant(PEG12)2Thermal StressHigher stability than linear PEG24

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs.

Protocol 1: Synthesis of Drug-Linker Moiety with this compound

This protocol outlines the synthesis of a drug-linker construct ready for conjugation to an antibody.

Materials:

  • This compound

  • Cytotoxic drug with a nucleophilic group (e.g., amine or thiol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the cytotoxic drug and a 1.2 molar equivalent of this compound in anhydrous DMF.

    • Add 3 molar equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the drug-linker-COOtBu conjugate by reverse-phase HPLC.

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the purified drug-linker-COOtBu in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected drug-linker-COOH.

Protocol 2: Antibody-Drug Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of the deprotected drug-linker to the antibody.

Materials:

  • Monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4

  • Deprotected drug-linker-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Activation of the Drug-Linker:

    • Dissolve the drug-linker-COOH and 1.2 equivalents of NHS (or Sulfo-NHS) in anhydrous DMSO.

    • Add 1.2 equivalents of DCC (or EDC) to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated drug-linker.

  • Conjugation to Antibody:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer.

    • Add a 5-10 fold molar excess of the activated drug-linker solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and byproducts using a SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration to elute species with increasing hydrophobicity (higher DAR).

  • Detection: UV absorbance at 280 nm.

  • Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

2. Aggregation Analysis by Size-Exclusion Chromatography (SEC)-HPLC

  • Column: A SEC column suitable for protein separation (e.g., TSKgel G3000SWxl).

  • Mobile Phase: PBS, pH 7.4.

  • Flow Rate: Isocratic flow.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the corresponding peak area relative to the total peak area.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Mandatory Visualizations

ADC_Mechanism_of_Action General Mechanism of Action of a Non-Cleavable ADC cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Lysosomal     Degradation Payload_Release Payload Release Degradation->Payload_Release 5. Payload     Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 6. Cytotoxic Effect

Caption: General mechanism of action of a non-cleavable ADC.

ADC_Development_Workflow Experimental Workflow for ADC Development and Comparison cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Synth Linker Synthesis (e.g., this compound) Drug_Linker Drug-Linker Conjugation Linker_Synth->Drug_Linker Deprotection Deprotection (if needed) Drug_Linker->Deprotection ADC_Conj Antibody-Drug Conjugation Deprotection->ADC_Conj Purification ADC Purification (SEC) ADC_Conj->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purification->Aggregation_Analysis Stability_Analysis Plasma Stability Assay Purification->Stability_Analysis In_Vitro In Vitro Cytotoxicity (e.g., MTT Assay) Stability_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies

Caption: Experimental workflow for ADC development and comparison.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of a successful ADC. This compound represents a non-cleavable linker strategy that leverages a discrete PEG6 chain to potentially enhance the hydrophilicity and stability of the resulting ADC. While direct comparative data for this specific linker is limited, the available evidence for analogous non-cleavable PEGylated linkers suggests a favorable profile in terms of plasma stability and in vivo efficacy. The choice between a non-cleavable linker like this compound and a cleavable alternative will depend on the desired mechanism of action, the properties of the payload, and the specific tumor target. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PEG linker technologies to enable the rational design of next-generation ADCs.

References

A Researcher's Guide to In Vitro Validation of Br-PEG6-CH2COOtBu-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Br-PEG6-CH2COOtBu linker. This linker, a polyethylene glycol (PEG)-based chain, is integral to the PROTAC's function, bridging the target protein and an E3 ubiquitin ligase to trigger protein degradation.

The efficacy of a PROTAC is not solely dependent on the binding affinities of its warhead and E3 ligase ligand, but is also critically influenced by the length, flexibility, and composition of the linker. The PEG6 linker offers a balance of hydrophilicity and a substantial span, which can be crucial for the formation of a stable and productive ternary complex. This guide outlines the key in vitro assays necessary to confirm the activity of PROTACs containing this linker, complete with detailed experimental protocols and comparative data to benchmark performance.

The PROTAC Mechanism of Action: A Signaling Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. The process is initiated by the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound-derived) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Comparative Performance of a PEG6-Containing PROTAC

The following table summarizes representative data for a Bruton's tyrosine kinase (BTK) PROTAC, RC-1, which incorporates a PEG6 linker.[1] This data can serve as a benchmark for newly synthesized PROTACs using the this compound linker.

AssayMetricPROTAC with PEG6 Linker (RC-1)Alternative PROTACs (Varying Linkers/Warheads)
Protein Degradation DC50 (nM) Less potent than some alternatives[1]NC-1: 2.2 nM, IR-1/2: <10 nM[1]
Dmax (%) ~90%[1]NC-1: 97%, IR-1/2: ~90%[1]
Cell Viability IC50 (µM) Target-dependentVaries significantly based on target and cell line
Ternary Complex Formation Binding Affinity (Kd) Target-dependentGenerally in the nM to µM range
Ubiquitination Ubiquitination Level Demonstrable increaseCorrelates with degradation potency

Key In Vitro Assays and Experimental Protocols

A systematic evaluation of a PROTAC's in vitro activity involves a series of assays to confirm each step of its mechanism of action.

Experimental_Workflow Start Synthesized PROTAC (this compound-derived) Assay1 Ternary Complex Formation Assay (e.g., SPR, ITC, AlphaLISA) Start->Assay1 Assay2 In Vitro Ubiquitination Assay (Western Blot for Ubiquitin) Start->Assay2 Assay3 Protein Degradation Assay (Western Blot for Target) Start->Assay3 Assay4 Cell Viability Assay (e.g., CellTiter-Glo, MTT) Start->Assay4 Data_Analysis Data Analysis (DC50, Dmax, IC50) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Assay4->Data_Analysis Conclusion Confirmation of PROTAC Activity Data_Analysis->Conclusion

Caption: Experimental workflow for PROTAC validation.

Protein Degradation Assay (Western Blot)

This is the cornerstone assay to quantify the extent of target protein degradation induced by the PROTAC.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line in 6-well plates and culture to 70-80% confluency.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein.

Objective: To confirm that the PROTAC facilitates the transfer of ubiquitin to the target protein.

Experimental Protocol:

  • Immunoprecipitation:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.

  • Western Blot for Ubiquitin:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody.

    • A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays

These biophysical assays confirm the initial step of the PROTAC's mechanism of action: bringing the target protein and E3 ligase together.

Objective: To measure the binding affinity and stability of the ternary complex.

Common Techniques:

  • Surface Plasmon Resonance (SPR): Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip and flow the PROTAC and the other protein (the target) over the surface to measure binding kinetics.

  • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and E3 ligase to measure the heat changes associated with complex formation.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Use donor and acceptor beads conjugated to antibodies for the target protein and E3 ligase. A signal is generated only when the beads are brought into close proximity by the PROTAC-mediated ternary complex.

Cell Viability Assay

This assay evaluates the cytotoxic effects of the PROTAC on the cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) and assess off-target toxicity.

Experimental Protocol (using CellTiter-Glo®):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The successful development of a PROTAC relies on a thorough in vitro characterization to confirm its intended mechanism of action and to assess its potency and potential liabilities. By employing the assays outlined in this guide, researchers can systematically evaluate the performance of PROTACs synthesized with the this compound linker. The provided protocols and comparative data offer a robust framework for advancing promising protein degraders through the drug discovery pipeline. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating a comprehensive evaluation for each new PROTAC.

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Conjugated with Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene glycol (PEG) is a critical strategy to enhance their therapeutic properties. The choice of PEGylation reagent and the method of analysis are paramount for developing safe and effective biotherapeutics. This guide provides a comprehensive comparison of protein conjugation using the cysteine-reactive reagent, Br-PEG6-CH2COOtBu, with other common PEGylation strategies, supported by detailed experimental protocols and mass spectrometry analysis workflows.

Comparing PEGylation Chemistries: A Focus on Site-Specificity and Linkage Stability

The selection of a PEGylation reagent dictates the site of modification on the protein and the chemical nature of the resulting linkage. This, in turn, influences the heterogeneity of the conjugate and its behavior during mass spectrometric analysis. Below is a comparison of this compound with two commonly used alternative reagents: an NHS-ester PEG for lysine modification and a maleimide-PEG for cysteine modification.

FeatureThis compoundNHS-Ester-PEGMaleimide-PEG
Target Residue(s) Cysteine (Thiol group)Lysine (ε-amino group), N-terminus (α-amino group)Cysteine (Thiol group)
Reaction pH ~7.0-8.57.5-8.56.5-7.5
Resulting Linkage ThioetherAmideThioether
Site-Specificity High (targets less abundant cysteine residues)Low to Moderate (targets abundant lysine residues)High (targets less abundant cysteine residues)
Linkage Stability in MS Generally stableStableStable, but potential for hydrolysis of the succinimide ring of the linker
Potential Side Reactions Alkylation of other nucleophilic residues at high pH.Hydrolysis of the NHS-ester.Reaction with other nucleophiles at higher pH; hydrolysis of the maleimide group.

Experimental Workflow: From Conjugation to Analysis

The overall workflow for producing and analyzing a protein conjugated with this compound involves several key steps, from the initial conjugation reaction to the final mass spectrometric analysis.

G cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Mass Spectrometry Analysis Protein_Prep Protein with accessible Cysteine Conjugation Incubate Protein with This compound (pH 7.0-8.5) Protein_Prep->Conjugation Purification Purify Conjugate (e.g., SEC or IEX) Conjugation->Purification Intact_Mass Intact Mass Analysis (LC-ESI-MS) Purification->Intact_Mass Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping

Experimental workflow for protein conjugation and mass spectrometry analysis.

Detailed Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol is inferred based on the known reactivity of bromoacetyl groups with cysteine residues. Optimization may be required for specific proteins.

Materials:

  • Protein containing at least one accessible cysteine residue, dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • This compound reagent.

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine.

  • Purification column (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation: Ensure the protein is in a buffer that does not contain any thiol-containing reagents. If reducing agents were used to prepare the protein, they must be removed by dialysis or buffer exchange prior to conjugation.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or L-cysteine to react with any unreacted this compound.

  • Purification: Purify the PEGylated protein from excess reagent and byproducts using an appropriate chromatography method, such as SEC.

Protocol 2: Intact Mass Analysis by LC-ESI-MS

This protocol is for determining the degree of PEGylation and the overall molecular weight of the conjugated protein.

Instrumentation:

  • Liquid Chromatography (LC) system.

  • Electrospray Ionization Mass Spectrometer (ESI-MS), such as a Q-TOF or Orbitrap instrument.

Procedure:

  • Sample Preparation: Dilute the purified protein conjugate in a mobile phase-compatible buffer to a final concentration of 0.1-1.0 mg/mL.

  • LC Separation:

    • Column: Reversed-phase column (e.g., C4 or C8) suitable for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the protein, for example, 20-80% B over 15 minutes.

  • MS Analysis:

    • Ionization Mode: Positive ESI.

    • Mass Range: A wide range to cover the expected charge states of the protein conjugate (e.g., 1000-4000 m/z).

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein conjugate. Compare the mass of the conjugated protein to the unconjugated protein to determine the number of attached PEG moieties.

Note on the tert-Butyl Ester Group: The tert-butyl ester (COOtBu) group is acid-labile and may be partially or fully hydrolyzed to a carboxylic acid during LC-MS analysis, especially when using acidic mobile phases like 0.1% formic acid. This will result in a mass decrease of 56 Da for each hydrolyzed group. It is important to look for this mass difference in the deconvoluted spectrum.

Protocol 3: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites

This protocol is used to pinpoint the specific cysteine residue(s) that have been modified.

Procedure:

  • Protein Digestion:

    • Denature the purified protein conjugate in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with a reagent like iodoacetamide (note: the PEGylated cysteine will not be alkylated).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • LC Separation: Separate the resulting peptides using a reversed-phase C18 column with a suitable gradient.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) to select precursor peptide ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine.

    • Include a variable modification on cysteine corresponding to the mass of the attached Br-PEG6-CH2COOH (assuming hydrolysis of the tert-butyl ester). The mass of the modification will be the mass of the PEG linker minus the bromine atom plus the mass of the protein's sulfur atom.

    • The fragmentation spectrum of the modified peptide will confirm the sequence and the site of modification. The thioether bond is generally stable under collision-induced dissociation (CID), allowing for sequencing of the peptide backbone.

Comparison of PEGylation Reagents: A Logical Overview

The choice of PEGylation reagent has significant implications for the final product and its analysis. The following diagram illustrates the decision-making process based on the desired outcome.

G cluster_0 Desired Outcome cluster_1 Reagent Choice cluster_2 Target Residue High_Specificity High Site-Specificity Bromo_PEG This compound High_Specificity->Bromo_PEG Maleimide_PEG Maleimide-PEG High_Specificity->Maleimide_PEG Random_Modification Random Modification NHS_PEG NHS-Ester-PEG Random_Modification->NHS_PEG Cysteine Cysteine Bromo_PEG->Cysteine Maleimide_PEG->Cysteine Lysine Lysine / N-terminus NHS_PEG->Lysine

Logical flow for selecting a PEGylation reagent based on desired specificity.

Conclusion

The mass spectrometry analysis of proteins conjugated with this compound provides a powerful approach for the site-specific modification of cysteine residues. The resulting thioether linkage is stable, and the modification can be thoroughly characterized using a combination of intact mass analysis and peptide mapping. While the tert-butyl ester group may introduce some complexity due to potential in-source hydrolysis, this can be accounted for during data analysis. Compared to less specific methods like NHS-ester chemistry, the use of cysteine-reactive reagents like this compound offers a significant advantage in producing more homogeneous and well-defined biotherapeutics, which is a critical aspect for regulatory approval and clinical success. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this chemistry and confidently analyze the resulting protein conjugates.

The Fulcrum of Function: A Comparative Analysis of PEGylated and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. This guide provides a detailed comparison between a flexible, hydrophilic PEG-based linker, exemplified by Br-PEG6-CH2COOtBu, and traditional hydrophobic alkyl linkers. By examining their impact on ternary complex formation, degradation efficiency, and pharmacokinetic properties, we offer researchers a data-driven framework for rational PROTAC design.

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker, which connects the POI-binding and E3 ligase-binding moieties, is far from a passive spacer; its length, composition, and flexibility profoundly influence the stability and productivity of this ternary complex and the overall drug-like properties of the PROTAC.[5]

At the Core of the Comparison: this compound vs. Alkyl Linkers

This guide focuses on two major classes of linkers: flexible polyethylene glycol (PEG) linkers, represented by the versatile building block this compound, and the more conventional alkyl chain linkers. This compound provides a hexaethylene glycol core, imparting significant hydrophilicity and flexibility. In contrast, alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility but are inherently hydrophobic.

The selection between these linker types can dramatically alter a PROTAC's biological activity and therapeutic potential. While PEG linkers are known to enhance solubility and cell permeability, alkyl linkers, due to their hydrophobicity, may face challenges with aqueous solubility.

Performance Metrics: A Head-to-Head Evaluation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the expected performance differences between PROTACs employing a PEG6 linker versus those with an alkyl linker, based on established principles of PROTAC design.

Parameter PROTAC with PEG6 Linker (e.g., from this compound) PROTAC with Alkyl Linker Rationale
DC50 (Degradation Potency) Potentially lower (more potent)Generally higher (less potent)Improved solubility and cell permeability of PEGylated PROTACs can lead to higher intracellular concentrations. The flexibility of the PEG chain may also facilitate more optimal ternary complex formation.
Dmax (Maximum Degradation) Potentially higherMay be limited by solubility or aggregationEnhanced aqueous solubility of PEGylated PROTACs can prevent aggregation at higher concentrations, allowing for a greater percentage of target protein degradation.
Ternary Complex Stability Can be enhancedVariable, can be less stableThe hydrophilic nature of the PEG linker can introduce favorable interactions within the ternary complex, potentially increasing its stability.
Cell Permeability Generally goodCan be poor, especially for longer chainsThe "hydrophilic backbone" of PEG linkers can shield the large PROTAC molecule from the hydrophobic cell membrane, improving passive diffusion.
Aqueous Solubility HighLow to moderateThe ethylene glycol units in the PEG linker are highly hydrophilic, significantly improving the overall solubility of the PROTAC molecule.
Metabolic Stability May be susceptible to oxidationGenerally more stableThe ether linkages in PEG chains can be sites of oxidative metabolism, whereas alkyl chains are typically more metabolically robust.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Complex Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Tags POI Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for PROTAC Efficacy Evaluation cluster_workflow start Start: PROTAC Synthesis cell_culture Cell Culture and Treatment with PROTAC start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Data Analysis (DC50 and Dmax Determination) western_blot->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for PROTAC efficacy evaluation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design of PROTACs. The following are detailed protocols for key assays used to evaluate the performance of PROTACs with different linkers.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a biophysical technique used to measure the thermodynamics of binding events, providing insights into the formation and stability of the ternary complex.

Materials:

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC solution

  • ITC instrument and appropriate cells

  • Matched buffer

Procedure:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. Degas all solutions before use.

  • Instrument Setup: Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument. Load the titrand (e.g., target protein and E3 ligase) into the sample cell.

  • Titration: Perform a series of injections of the titrant into the titrand, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC solution

  • Running buffer and regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of the sensor chip.

  • Analyte Injection: Inject a series of concentrations of the first analyte (e.g., the PROTAC) over the sensor surface and monitor the binding response.

  • Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the second analyte (target protein) over the immobilized ligand.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the on-rate, off-rate, and equilibrium dissociation constant (KD).

Conclusion

The choice between a PEG-based linker like that derived from this compound and a traditional alkyl linker is a critical decision in PROTAC design. While alkyl linkers are synthetically accessible, PEG linkers often confer superior physicochemical properties, such as enhanced solubility and cell permeability, which can translate to improved degradation potency and efficacy. However, the potential for reduced metabolic stability with PEG linkers must also be considered. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical evaluation of a diverse range of linker types and lengths. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling the rational design of next-generation protein degraders.

References

The Impact of PEG Linker Length on the Pharmacokinetic Properties of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate balance between therapeutic efficacy and safety. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's overall performance. Among various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of ADCs with different PEG linker lengths, supported by experimental data, to inform the development of next-generation cancer therapeutics.

The inclusion of PEG chains in ADC linkers offers several advantages. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation; the hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and pharmacokinetic profile.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which in turn can result in greater accumulation of the ADC in tumor tissue.[2][3] However, the length of the PEG chain is a critical parameter that must be optimized, as it can also impact the ADC's in vitro cytotoxicity and overall therapeutic index.[4]

Comparative Analysis of Pharmacokinetic Properties

The length of the PEG linker directly influences key pharmacokinetic (PK) parameters. Generally, longer PEG chains lead to improved PK profiles, characterized by longer half-lives and increased exposure (Area Under the Curve or AUC). This trend is attributed to the "stealth" effect of the PEG chain, which shields the ADC from the immune system and reduces its clearance rate.

Below is a summary of quantitative data from preclinical studies, highlighting the impact of different PEG linker lengths on ADC performance. It is important to note that the data is compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

PEG Linker LengthADC Model SystemKey Pharmacokinetic FindingsIn Vitro CytotoxicityReference
No PEG ZHER2-SMCC-MMAE (Affibody-drug conjugate)Half-life: 19.6 minBaseline
PEG2, PEG4 Generic ADC model35-45% decrease in tumor weightsGenerally higher than longer PEG chains
PEG8, PEG12, PEG24 Generic ADC model75-85% reduction in tumor weights; Significantly higher tumor to plasma exposure ratios compared to shorter PEGs. A threshold effect is often seen around PEG8, with longer chains not providing significant further advantage in clearance.Variable, may be reduced compared to shorter chains
PEG4k ZHER2-PEG4K-MMAE (Affibody-drug conjugate)2.5-fold increase in half-life (49.2 min) compared to no PEG4.5-fold reduction compared to no PEG
PEG10k ZHER2-PEG10K-MMAE (Affibody-drug conjugate)11.2-fold increase in half-life (219.0 min) compared to no PEG22-fold reduction compared to no PEG
mPEG24 RS7-DL11 (Anti-Trop-2 ADC)Prolonged half-life and enhanced animal tolerabilityMaintained potent cytotoxicity

Key Observations:

  • Longer PEG chains significantly increase ADC half-life. As demonstrated in the affibody-drug conjugate models, increasing the PEG size from 0 to 10kDa resulted in a more than 11-fold increase in circulation half-life.

  • A trade-off often exists between improved pharmacokinetics and in vitro cytotoxicity. Longer PEG chains can sometimes hinder the interaction of the ADC with its target cell or the release of the payload, leading to reduced potency in cell-based assays.

  • An optimal PEG length likely exists for each specific ADC. This optimal length will depend on the antibody, the payload's hydrophobicity, and the target antigen's expression level. For instance, one study noted a threshold effect around a PEG8 linker, beyond which further increases in length had a diminished impact on clearance.

Experimental Workflows and Logical Relationships

The evaluation of ADCs with varying PEG linker lengths involves a systematic workflow encompassing in vitro characterization and in vivo studies.

experimental_workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Design Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12, PEG24) Cytotoxicity Cytotoxicity Assays (IC50) ADC_Design->Cytotoxicity Stability Plasma Stability ADC_Design->Stability PK_Study Pharmacokinetic Studies (Half-life, Clearance, AUC) Cytotoxicity->PK_Study Stability->PK_Study Efficacy Xenograft Efficacy Studies PK_Study->Efficacy

Caption: Experimental workflow for evaluating ADCs with different PEG linker lengths.

The logical relationship between PEG linker length and its impact on ADC properties can be visualized as a balancing act between desirable pharmacokinetic attributes and potential drawbacks.

peg_linker_impact cluster_input Linker Modification cluster_properties Physicochemical & PK Properties cluster_outcomes Therapeutic Outcomes PEG_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Increases Cytotoxicity Potentially Decreased In Vitro Cytotoxicity PEG_Length->Cytotoxicity May Decrease HalfLife Increased Half-Life Hydrophilicity->HalfLife Clearance Decreased Clearance Hydrophilicity->Clearance Efficacy Potentially Enhanced In Vivo Efficacy HalfLife->Efficacy Clearance->Efficacy

Caption: Impact of increasing PEG linker length on key ADC properties.

Detailed Experimental Protocols

Reproducible and comparable experimental data are crucial for the rational design of ADCs. Below are detailed methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths against target cancer cell lines.

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs with varying PEG linker lengths are serially diluted to a range of concentrations. The cell culture medium is replaced with the medium containing the diluted ADCs.

  • Incubation: The treated cells are incubated for a specified period, typically 72-96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profiles of ADCs with different PEG linker lengths in a rodent model.

  • Animal Model: Healthy mice or rats are used for the study. The choice of species can impact the results.

  • ADC Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Analyte Quantification: The concentration of the ADC in plasma samples is determined using validated bioanalytical methods. Common methods include:

    • Ligand-Binding Assays (LBA): ELISA-based methods can quantify the total antibody or the conjugated antibody.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS methods can quantify the released payload, while intact protein analysis by LC-HRMS can characterize the different ADC species and their concentrations.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as clearance, volume of distribution, half-life, and AUC.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the pharmacokinetic properties and therapeutic index of an ADC. While longer PEG chains generally lead to a more favorable pharmacokinetic profile with extended half-life and increased tumor exposure, this can come at the cost of reduced in vitro potency. The optimal PEG linker length is context-dependent and requires empirical evaluation for each specific antibody-payload combination. By systematically evaluating a range of PEG linker lengths using the standardized protocols outlined in this guide, researchers can rationally design safer and more effective antibody-drug conjugates for cancer therapy.

References

Cleavable vs. Non-Cleavable PEG Linkers in Antibody-Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, and its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The fundamental difference between these two linker types lies in their drug release strategy. Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[2][3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells. This targeted release can be triggered by several mechanisms:

  • Enzyme-Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2]

  • pH-Sensitivity: Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-Cleavable Linkers: Antibody Degradation-Dependent Release

In contrast, non-cleavable linkers, such as those based on thioethers (e.g., SMCC), form a highly stable bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody (e.g., lysine-SMCC-DM1).

Because the released payload-linker-amino acid complex is often charged and less membrane-permeable, non-cleavable linkers generally do not induce a significant bystander effect. While this limits their efficacy against antigen-negative cells, it also contributes to their potentially lower systemic toxicity.

Quantitative Performance Data

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Disclaimer: Direct head-to-head comparisons of ADCs differing only in their linker are scarce in publicly available literature. The following data is compiled from studies comparing ADCs that may also differ in their cytotoxic payloads (e.g., MMAE vs. DM1), which can influence the results. This should be taken into consideration when interpreting the data.

Table 1: In Vitro Cytotoxicity

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander Killing (Co-culture)Reference
Cleavable Trastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant
Non-Cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal
Cleavable Trastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal

Table 2: In Vivo Efficacy in Xenograft Models

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Cleavable Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%
Cleavable Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%

Table 3: Plasma Stability

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
Cleavable Phenylketone-derived HydrazoneNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days
Cleavable Val-CitNot SpecifiedMouseHydrolyzed within 1 hour
Non-Cleavable Thioether (SMCC)Trastuzumab-DM1HumanNot SpecifiedHighly Stable
Cleavable Silyl ether-basedMMAE conjugateHumanHalf-life (t1/2)>7 days

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software.

In Vitro Bystander Effect Co-Culture Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Fluorescently labeled (e.g., GFP) antigen-negative (Ag-) cells

  • ADC with a cleavable linker and a corresponding ADC with a non-cleavable linker (as a control)

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in 96-well plates at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the test and control ADCs.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Image the wells using a fluorescence microscope to specifically visualize and quantify the viability of the fluorescently labeled Ag- cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo ADC Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (for cell line-derived xenografts) or patient-derived tumor tissue

  • ADCs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells or tissue fragments into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADCs (and vehicle control) to the respective groups, typically via intravenous injection.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Mechanisms

ADC Mechanism of Action

ADC_Mechanism ADC Mechanism of Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Target Cell cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC Antibody-Drug Conjugate (ADC) Binding 1. ADC binds to Antigen on Tumor Cell ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4a. Linker Cleavage (Enzymes, pH) Lysosome->Cleavage Degradation 4b. Antibody Degradation Lysosome->Degradation Payload_Release_C 5a. Free Payload Release Cleavage->Payload_Release_C Bystander 6a. Bystander Effect Payload_Release_C->Bystander Cell_Death Cell Death (Apoptosis) Payload_Release_C->Cell_Death Payload_Release_NC 5b. Payload-Linker-AA Metabolite Release Degradation->Payload_Release_NC Payload_Release_NC->Cell_Death

Caption: Comparative workflow of ADCs with cleavable and non-cleavable linkers.

Experimental Workflow for ADC Comparison

ADC_Comparison_Workflow Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable ADC with Cleavable PEG Linker Cytotoxicity Cytotoxicity Assay (IC50) ADC_Cleavable->Cytotoxicity Bystander Bystander Effect Assay ADC_Cleavable->Bystander Plasma_Stability Plasma Stability Assay ADC_Cleavable->Plasma_Stability Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) ADC_Cleavable->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) ADC_Cleavable->Toxicity ADC_NonCleavable ADC with Non-Cleavable PEG Linker ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander ADC_NonCleavable->Plasma_Stability ADC_NonCleavable->Efficacy ADC_NonCleavable->Toxicity Final_Comparison Head-to-Head Comparison Cytotoxicity->Final_Comparison Bystander->Final_Comparison Plasma_Stability->Final_Comparison Efficacy->Final_Comparison Toxicity->Final_Comparison

Caption: A logical workflow for the comparative evaluation of ADCs.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with each approach offering distinct advantages and disadvantages. Cleavable linkers are prized for their potential to induce a powerful bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a potential for off-target toxicity. Conversely, non-cleavable linkers offer enhanced stability and a more favorable safety profile due to the targeted release of a less permeable payload-linker metabolite, but their efficacy is restricted to antigen-positive cells.

Ultimately, the optimal linker choice depends on a thorough understanding of the target antigen's expression profile, the tumor microenvironment, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

A Comparative Guide to Linker Chemistries in PROTAC Design: Alternatives to Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multifaceted challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. It influences physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of common alternatives to the widely used PEG-based linker, Br-PEG6-CH2COOtBu, supported by experimental data and detailed protocols to aid in rational PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer; its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but a thorough understanding of the general characteristics of different linker types can significantly streamline this effort.

Comparative Analysis of Common Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and those installed via "clickable" chemistry. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[2]

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2][3] Statistics show that approximately 55% of reported PROTACs utilize PEG linkers, while 30% use alkyl chains.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can improve the solubility and cell permeability of the PROTAC molecule. The oxygen atoms in the PEG backbone can also act as hydrogen bond acceptors, potentially influencing interactions within the ternary complex. However, PEG linkers may have reduced metabolic stability in vivo compared to alkyl chains.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability. The inclusion of heterocyclic scaffolds is an increasingly explored strategy to move away from linear alkyl and ether linkers.

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions by joining an alkyne-functionalized ligand with an azide-functionalized linker. The resulting triazole ring is metabolically stable and can contribute to the overall rigidity of the linker.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Linker TypeTarget ProteinE3 LigaseCell LineDC50DmaxReference
Alkyl Chain CRBNCRBNHEK293TConcentration-dependent decreaseNot specified
PEG (3 units) CRBNCRBNHEK293TWeak degradationNot specified
Flexible (PEG) Not specifiedNot specifiedNot specified54 nMExhibited degradation
Rigid (Disubstituted Alkene) Not specifiedNot specifiedNot specified29 nMMore potent degradation

Note: This table is a representation of the type of data to be collected. Specific values from consistent experimental systems are needed for a direct comparison.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a new PROTAC involves biophysical assays to confirm ternary complex formation and cell-based assays to measure protein degradation.

PROTAC_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry (ITC) Protein_Degradation Target Protein Degradation ITC->Protein_Degradation SPR Surface Plasmon Resonance (SPR) SPR->Protein_Degradation BLI Biolayer Interferometry (BLI) BLI->Protein_Degradation FRET FRET-based Assays FRET->Protein_Degradation Cell_Treatment Cell Treatment with PROTAC Lysate_Prep Cell Lysis & Protein Quantification Cell_Treatment->Lysate_Prep Western_Blot Western Blot Lysate_Prep->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis PROTAC_Design PROTAC Design & Synthesis Ternary_Complex_Formation Ternary Complex Formation PROTAC_Design->Ternary_Complex_Formation Ternary_Complex_Formation->ITC Ternary_Complex_Formation->SPR Ternary_Complex_Formation->BLI Ternary_Complex_Formation->FRET Protein_Degradation->Cell_Treatment

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Principle: ITC measures the heat released or absorbed during a binding event. To measure ternary complex formation, a solution of the PROTAC saturated with one protein is titrated into a solution of the second protein.

General Protocol:

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • To measure ternary complex formation, saturate the PROTAC with one protein (e.g., E3 ligase).

  • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

  • Load the titrand (e.g., target protein) into the sample cell.

  • Perform the titration experiment, injecting small aliquots of the titrant into the titrand and measuring the resulting heat changes.

  • Analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Western Blot for PROTAC-Induced Degradation

Principle: Western blotting is a technique used to detect and quantify a specific protein in a complex mixture, such as a cell lysate.

Protocol:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., actin or tubulin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative analysis of different linker types and the experimental methodologies required to make informed decisions in the PROTAC design and optimization process.

References

The Crucial Hinge: A Comparative Guide to Linker Chemistry's Impact on the Therapeutic Index of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker of an antibody-drug conjugate (ADC) is far more than a simple bridge. It is a critical determinant of the ADC's therapeutic index, dictating the delicate balance between potent efficacy and manageable toxicity. The choice between a cleavable and a non-cleavable linker strategy, or the exploration of novel linker technologies, can profoundly influence an ADC's stability in circulation, its mechanism of drug release, and its overall clinical potential. This guide provides an objective comparison of different linker chemistries, supported by experimental data, to inform the rational design of next-generation ADCs.

The fundamental role of a linker is to ensure the cytotoxic payload remains securely attached to the monoclonal antibody as it navigates the bloodstream, preventing premature release that could lead to systemic toxicity. Upon reaching the tumor, the linker must then facilitate the efficient release of the payload to exert its cell-killing effect. This dual requirement for stability and controlled release is the central challenge in linker design.

At a Glance: Cleavable vs. Non-Cleavable Linkers

The primary classification of ADC linkers is based on their payload release mechanism. Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells, while non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[1][2]

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage[1][2]Proteolytic degradation of the antibody[1]
Payload Released Typically unmodified, potent payloadPayload attached to the linker and an amino acid residue
Plasma Stability Generally lower, with potential for premature releaseGenerally higher, leading to a more stable ADC
Bystander Effect High potential, as the released payload can be membrane-permeableLow to negligible, as the released payload is often charged and less permeable
Off-Target Toxicity Higher potential due to premature release and bystander effectLower potential due to higher stability and limited bystander effect
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effectEfficacy primarily limited to antigen-positive cells

Quantitative Comparison of Linker Performance

The following tables summarize preclinical data from head-to-head studies comparing different linker chemistries. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental models.

Table 1: In Vitro Performance Comparison
Linker TypeADCCell LineIC50Bystander KillingPlasma StabilityReference
Cleavable (Val-Cit-PABC) Vedotin-based ADC (DAR 4)NCI-N87Not explicitly stated, but potentRobustGood
Novel Hydrophilic Cleavable LD343-based ADC (DAR 8)NCI-N87Not explicitly stated, but potentComparable to vedotinExcellent
Cleavable (GGFG) Trastuzumab-deruxtecan (T-DXd)KPL-44.0 nM (for DXd payload)HighGood
Novel Exo-Linker Cleavable Exo-linker ADCKPL-40.9 nM (for exatecan payload)Not explicitly statedSuperior to T-DXd
Non-Cleavable (mc) Anti-CD22-mc-MMAFWSU-DLCL2~10 ng/mLLowHigh
Cleavable (vc) Anti-CD22-vc-MMAEWSU-DLCL2~1 ng/mLHighModerate
Table 2: In Vivo Performance Comparison
Linker TypeADCAnimal ModelMTDEfficacy (Tumor Growth Inhibition)Reference
Cleavable (Val-Cit-PABC) Vedotin-based ADCRatLower tolerated drug loadSustained tumor regression
Novel Hydrophilic Cleavable LD343-based ADCRat~4-fold higher tolerated drug load than vedotinExceeded vedotin-based ADC
Cleavable (GGFG) Trastuzumab-deruxtecan (T-DXd)NCI-N87 XenograftNot explicitly statedHigh
Novel Exo-Linker Cleavable Exo-linker ADCNCI-N87 XenograftNot explicitly statedComparable to T-DXd
Non-Cleavable (mc) Anti-CD22-mc-MMAFWSU-DLCL2 XenograftHigherModerate
Cleavable (vc) Anti-CD22-vc-MMAEWSU-DLCL2 XenograftLowerHigh

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.

Mechanism of Payload Release from ADCs cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Lysosome ADC_cleavable->Internalization_c Cleavage Enzymatic/Chemical Cleavage Internalization_c->Cleavage Payload_Release_c Release of Free, Active Payload Cleavage->Payload_Release_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Lysosome ADC_non_cleavable->Internalization_nc Degradation Antibody Degradation Internalization_nc->Degradation Payload_Release_nc Release of Payload-Linker-Amino Acid Complex Degradation->Payload_Release_nc

Payload release mechanisms for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Therapeutic Index Assessment cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start ADC Candidates with Different Linkers In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Plasma_Stability Plasma Stability Assay In_Vitro->Plasma_Stability Bystander Bystander Effect Assay In_Vitro->Bystander Efficacy Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Toxicity Study (MTD) In_Vivo->Toxicity PK Pharmacokinetic Study In_Vivo->PK Data_Analysis Data Analysis and Therapeutic Index Calculation Cytotoxicity->Data_Analysis Plasma_Stability->Data_Analysis Bystander->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis PK->Data_Analysis

Workflow for assessing the therapeutic index of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), the unconjugated antibody, and the free payload. Treat the cells with these compounds and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using a suitable software.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different linkers).

  • ADC Administration: Administer the ADCs and control agents to the mice, typically via intravenous injection, at one or more dose levels.

  • Monitoring: Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or after a set period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.

Methodology:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • Dose Escalation: Administer single or multiple doses of the ADC at escalating dose levels to different groups of animals.

  • Toxicity Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a defined period.

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any treatment-related toxicities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity or more than a certain percentage of body weight loss (e.g., 20%).

Conclusion

The choice of linker chemistry is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers can offer the advantage of a potent bystander effect, which is particularly beneficial for treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and a more favorable safety profile, though their efficacy may be limited in tumors with varied antigen expression.

Recent innovations in linker technology, such as the development of novel hydrophilic and "exo-cleavable" linkers, aim to overcome the limitations of traditional approaches by enhancing stability, enabling higher drug-to-antibody ratios, and improving the overall pharmacokinetic profile of ADCs. Ultimately, the optimal linker strategy is context-dependent and requires a thorough evaluation of the specific antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for the systematic assessment and rational selection of the most suitable linker to maximize the therapeutic potential of novel ADC candidates.

References

Safety Operating Guide

Proper Disposal of Br-PEG6-CH2COOtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of Br-PEG6-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate). Adherence to these procedures is essential for ensuring laboratory safety and environmental responsibility. This document is intended for researchers, scientists, and drug development professionals.

While polyethylene glycol (PEG) compounds are often considered to have low toxicity and to be biodegradable, the introduction of a bromine atom into the structure of this compound necessitates its treatment as a hazardous chemical waste.[1][2] The functional groups attached to a PEG chain are critical in determining the appropriate disposal protocol.[3] Specifically, the presence of bromine classifies this compound as a halogenated organic, which requires specific handling and disposal procedures.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including but not limited to:

  • Protective gloves

  • Safety glasses or goggles (eye and face protection)

  • A lab coat

Always consult the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, the compound should be handled as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach, from initial waste identification to final removal by a certified waste handler.

  • Waste Identification and Segregation:

    • Classify all waste containing this compound as halogenated organic hazardous waste .

    • Segregate this waste from non-hazardous waste and other chemical waste streams, particularly from non-halogenated solvents and aqueous waste, to prevent accidental reactions and to ensure proper disposal pathways.

  • Containerization:

    • Collect all waste this compound, including contaminated materials like pipette tips, absorbent pads, and weighing paper, in a designated and clearly labeled hazardous waste container.[4]

    • The container must be chemically compatible with brominated organic compounds and have a secure, tight-fitting lid to prevent leakage or evaporation.

    • The original product container, if in good condition, can often be used for waste collection.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound" or "tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate".

    • List any other constituents of the waste mixture.

    • Indicate the approximate quantity of the waste.

    • Affix any additional hazard symbols as required by your institution's safety protocols.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be designed to contain potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste disposal contractor with the accurate chemical name and quantity of the waste, as well as a copy of the Safety Data Sheet if available.

Important Considerations:

  • Do Not dispose of this compound down the drain or in regular trash.

  • Do Not mix this compound waste with other incompatible waste streams.

  • In the event of a spill, evacuate the area and ensure it is well-ventilated. Use an inert absorbent material to contain the spill, and place the contaminated material into the designated hazardous waste container. Report the spill to your EHS department.

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. As a halogenated organic compound, it should be treated as hazardous waste, and drain disposal is not appropriate. The primary directive is containment and disposal via a certified hazardous waste facility.

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous WasteInferred from chemical structure
Drain Disposal Prohibited
Solid Waste Disposal Prohibited
Disposal Method Collection by licensed chemical waste disposal contractor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it classified as hazardous? sds->is_hazardous treat_as_hazardous Assume Hazardous due to Bromo- functionality is_hazardous->treat_as_hazardous No / SDS Unavailable segregate Segregate as Halogenated Organic Waste is_hazardous->segregate Yes treat_as_hazardous->segregate containerize Collect in a labeled, compatible, sealed container segregate->containerize store Store in designated hazardous waste area containerize->store contact_ehs Contact EHS or certified waste disposal contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Br-PEG6-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Safe Handling, Operation, and Disposal of Br-PEG6-CH2COOtBu.

This document provides critical safety and logistical information for the proper handling of this compound, a brominated polyethylene glycol derivative. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. The primary hazards associated with this compound stem from its bromoacetyl functional group, which is present in the related chemical, tert-Butyl bromoacetate. This substance is known to be flammable, corrosive, and can cause skin and eye burns[1][2].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Due to the hazardous nature of the bromoacetyl group, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for tears or degradation before each use. Double-gloving is advised for extended handling procedures.[3]To prevent skin contact, which can cause severe burns[1][2].
Eye and Face Protection Chemical splash goggles and a face shield are required.To protect against splashes and vapors that can cause severe eye damage.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes. For large quantities or splash risks, a chemical-resistant apron is also recommended.To protect the skin from accidental contact and provide a barrier against spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors is required.To prevent inhalation of vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Experimental Workflow

Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are equipped with the PPE outlined in Table 1.

    • Verify Fume Hood Functionality: Confirm that the chemical fume hood has a current certification and is operating with sufficient airflow.

    • Assemble Materials: Gather all necessary chemicals, glassware, and equipment within the fume hood to minimize movement of hazardous materials.

    • Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and appropriate cleaning supplies.

  • Handling:

    • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of this compound to the container.

    • Dissolving: Add the solvent to the container with the compound. Use a magnetic stirrer for efficient and safe mixing.

    • Reaction: Conduct all reactions within the fume hood. If the reaction is air-sensitive, use standard inert atmosphere techniques.

  • Cleanup:

    • Quenching: If necessary, quench the reaction carefully according to your specific experimental protocol.

    • Waste Segregation: Separate halogenated organic waste from other waste streams.

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Waste Disposal: Place all waste into clearly labeled, sealed containers.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound Dispose of as halogenated organic waste. Do not mix with non-halogenated waste.To ensure proper treatment and disposal of hazardous materials.
Contaminated Labware (disposable) Place in a designated, sealed container for hazardous waste.To prevent cross-contamination and accidental exposure.
Contaminated Solvents Collect in a labeled, sealed container for halogenated organic waste.To comply with hazardous waste regulations and prevent environmental release.
Empty Containers Rinse three times with a suitable solvent. Collect the rinsate as halogenated waste. The rinsed container can then be disposed of according to institutional guidelines.To ensure the removal of residual hazardous material before disposal of the container.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Keep away from sources of ignition as vapors may form flammable mixtures with air.

By adhering to these safety and handling protocols, researchers can work confidently and safely with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.